Triethanolammonium
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H16NO3+ |
|---|---|
Molecular Weight |
150.2 g/mol |
IUPAC Name |
tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/p+1 |
InChI Key |
GSEJCLTVZPLZKY-UHFFFAOYSA-O |
SMILES |
C(CO)[NH+](CCO)CCO |
Canonical SMILES |
C(CO)[NH+](CCO)CCO |
Origin of Product |
United States |
Historical Trajectories of Triethanolammonium Research
Research into triethanolammonium is intrinsically linked to the synthesis and industrial production of its parent compound, triethanolamine (B1662121). Triethanolamine, along with monoethanolamine and diethanolamine, is produced through the ammonolysis of ethylene (B1197577) oxide. chemicalbook.comwikipedia.org This process was developed in the early 20th century, making these versatile chemicals widely available for various applications. chemicalbook.com
Early research recognized the utility of triethanolamine as a weak base and a complexing agent. shreechem.intaylorandfrancis.com Its protonated form, the this compound cation, was implicitly studied in its capacity as a pH buffer and in the formation of salts with fatty acids to create emulsifiers and soaps. wikipedia.orgchemicalbook.com The ability of this compound salts to be more soluble than corresponding alkali metal salts, while yielding less alkaline products, was an early recognized advantage. wikipedia.org
More focused research on the this compound cation itself began to emerge with the growing interest in specific salt formations and their unique properties. For instance, studies on this compound nitrate (B79036) (TEAN) were driven by its application in specialized fields, which necessitated a deeper understanding of its molecular structure. dtic.mil These foundational investigations into the synthesis and basic applications of triethanolamine and its salts paved the way for the more complex and targeted research into the this compound cation that is prevalent today.
Contemporary Significance of Triethanolammonium in Chemical Disciplines
The triethanolammonium cation is a cornerstone in several modern chemical research areas due to its distinct structural and chemical properties. Its applications range from creating novel solvent systems to acting as a functional component in materials synthesis and corrosion inhibition.
Protic Ionic Liquids (PILs): A major area of contemporary research involves the use of the this compound cation in the formation of protic ionic liquids (PILs). researchgate.net These PILs are synthesized through a straightforward neutralization reaction between triethanolamine (B1662121) (a Brønsted base) and various Brønsted acids. researchgate.netresearchgate.net Researchers have synthesized and characterized a wide range of this compound-based PILs with anions from both organic and inorganic acids, such as acetate (B1210297), formate (B1220265), methacrylate, dicarboxylates, and various sulfonates. researchgate.netresearchgate.netresearchgate.netni.ac.rs These studies focus on tuning the physicochemical properties (e.g., viscosity, thermal stability, conductivity) of the PILs by altering the anionic component. researchgate.netiaea.org The unique hydrogen-bonding capabilities of the this compound cation, featuring both N-H and O-H donor groups, play a crucial role in the resulting properties of these ionic liquids. nih.gov
Corrosion Inhibition: this compound and its parent amine are widely investigated and used as effective corrosion inhibitors for various metals and alloys, including steel and magnesium alloys. researchgate.netrsc.orgelectrochemsci.org The mechanism often involves the adsorption of the molecule onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. rsc.orgmdpi.com Research indicates that triethanolamine can function as a mixed-type inhibitor, suppressing both anodic and cathodic reactions. rsc.org Studies have also explored the synergistic effects of using this compound in combination with other compounds, like sodium silicate, to enhance corrosion protection. electrochemsci.org
Catalysis and Synthesis: The this compound cation, as part of an ionic liquid, can serve multiple roles in chemical reactions. For example, this compound acetate has been used as a multifunctional medium for the palladium-catalyzed Heck reaction, acting simultaneously as a solvent, a base, and a stabilizer for the palladium catalyst. ni.ac.rs In materials science, triethanolamine is used as a complexing agent, pH modifier, or structure-directing agent in the synthesis of nanomaterials and metal oxides. taylorandfrancis.commdpi.com For instance, the bis(triethanolamine)nickel(II) dinitrate complex has been studied as a precursor for synthesizing metal oxides via thermal decomposition. mdpi.com
Analytical Chemistry: In analytical chemistry, triethanolamine is used as a complexing or masking agent in complexometric titrations to prevent interference from ions like iron, aluminum, and titanium. chemicalbook.com The electrochemical behavior of this compound-metal complexes is also a subject of study, with methods being developed for its quantification based on catalytic currents in electrochemical systems. researchgate.net
Scope and Methodological Framework of Triethanolammonium Investigations
Mechanistic Pathways of this compound Salt Formation
The formation of this compound salts is fundamentally an acid-base reaction, where the lone pair of electrons on the nitrogen atom of triethanolamine accepts a proton from a Brønsted acid. dergipark.org.tr This protonation event is the cornerstone of creating a variety of this compound-based compounds.
The synthesis of this compound salts, particularly protic ionic liquids (PILs), is achieved through the direct proton transfer from a Brønsted acid to the triethanolamine base. dergipark.org.tracs.org An ideal and complete transfer results in a system composed entirely of this compound cations and the corresponding conjugate base anions. acs.org However, the completeness of this proton transfer is often variable, leading to the coexistence of neutral acid and base species alongside the ionic components. acs.org
The extent of proton transfer can be estimated by the difference in the pKa values (ΔpKa) of the reacting acid and base. acs.org A significant ΔpKa, often suggested to be greater than 10, is considered necessary for a complete proton transfer, ensuring the resulting compound is a true ionic salt rather than a mixture. acs.org Studies on the synthesis of this compound-based PILs have utilized various acids, including methacrylic, boric, formic, and acetic acids, to facilitate this proton transfer via stoichiometric neutralization reactions. dergipark.org.trdergipark.org.tr In the solid state, such as in salts with dicarboxylic acids, the protonated ammonium (B1175870) group (N⁺-H) can form strong, trifurcated intramolecular hydrogen bonds with the oxygen atoms of the three hydroxyl groups, creating a stable, cage-like "protatrane" cation structure. researchgate.net
The efficiency and selectivity of derivatization reactions involving the triethanolamine scaffold are highly dependent on various reaction parameters. These parameters include stoichiometry, temperature, reaction time, and the choice of solvent or catalyst. For instance, in the esterification of triethanolamine with acetic acid, the molar ratio of the reactants directly controls the degree of esterification, yielding mono-, di-, or tri-acetate esters.
Systematic studies optimizing derivatization for analytical purposes have shown that factors like reagent dosage and reaction temperature are critical. For the derivatization of triethanolamine and related compounds for gas chromatography-mass spectrometry (GC-MS) analysis, conditions such as reaction time and temperature are fine-tuned to maximize yield and ensure stable product formation. nih.govshd-pub.org.rs For example, one study found optimal derivatization with heptafluorobutyryl imidazole (B134444) (HFBI) was achieved at 50°C with an 8-minute reaction time. nih.gov Similarly, trifluoroacetylation using trifluoroacetic anhydride (B1165640) (TFAA) has been identified as a rapid and quantitative method at room temperature. shd-pub.org.rsresearchgate.net The choice of catalyst or medium is also crucial; triethanolamine itself, sometimes in combination with additives like NaCl, can act as a catalyst and reaction medium, controlling micelle formation and enhancing hydrophobic interactions to improve product yield and selectivity in aqueous media. tandfonline.comingentaconnect.com
Table 1: Influence of Reaction Parameters on Triethanolamine Derivatization
| Derivatization Reaction | Key Parameter | Observation | Application Relevance |
|---|---|---|---|
| Esterification with Acetic Acid | Molar Ratio (TEA:Acid) | 1:1 yields primarily monoacetate; 1:3 yields diacetate; 1:5 yields triacetate. | Synthesis of surfactants, plasticizers, and solvents. |
| Trifluoroacetylation with TFAA | Temperature | Reaction proceeds rapidly and quantitatively at room temperature. shd-pub.org.rsresearchgate.net | Quantitative analysis of ethanolamines. shd-pub.org.rs |
| Silylation with BSTFA | Temperature | Comparison between 30°C and 60°C shows temperature dependence. researchgate.net | GC-MS analysis of degradation products. researchgate.net |
| Derivatization with HFBI | Reagent Amount | Efficiency increases from 20% to 100% as reagent volume increases from 5 µL to 50 µL. nih.gov | Sensitive detection of biomarkers for chemical exposure. nih.gov |
| Quinazolinone Synthesis | Catalyst/Medium | TEOA in combination with NaCl in aqueous media increases yield and reaction cleanliness. tandfonline.com | Eco-friendly synthesis of heterocyclic compounds. tandfonline.com |
Directed Synthesis of this compound-Based Ligands and Precursors
The inherent structural features of triethanolamine, with its tripodal arrangement of hydroxyl groups and a central nitrogen atom, make it an excellent scaffold for designing specialized ligands and molecular precursors.
Triethanolamine and its derivatives are widely used as functionalizing agents and ligands in various synthetic contexts. The molecule's ability to coordinate with metal ions through its nitrogen and oxygen atoms makes it a versatile ligand in coordination chemistry. researchgate.netorganic-chemistry.org It can act as a base, a ligand, and a reusable reaction medium simultaneously, for instance, in phosphane-free palladium-catalyzed Heck reactions. researchgate.netorganic-chemistry.org
Beyond simple catalysis, triethanolamine is used to construct complex, multi-metallic clusters. Research has demonstrated its use in synthesizing heptanuclear and tetranuclear manganese clusters, where it acts as a multidentate ligand, influencing the final structure and properties of the cluster. rsc.org Similarly, it is a key component in the synthesis of iron-based clusters. ed.ac.uk In materials science, triethanolamine serves as a functionalizing agent for modifying scaffolds. For example, it has been used in the surface modification of materials for tissue engineering and to assist in the synthesis of bimetallic hollow nanoflowers by coordinating with metal ions. nih.govroyalsocietypublishing.orgoaepublish.com
The controlled synthesis of molecules containing the this compound moiety allows for the creation of well-defined molecular building blocks for more complex superstructures. The reaction stoichiometry is a critical factor in directing the outcome of these syntheses. For example, the reaction between lanthanide(III) nitrates and triethanolamine can be precisely controlled: a 1:1 molar ratio yields dinuclear complexes where a deprotonated form of triethanolamine bridges two metal centers, while using an excess of the ligand leads to the formation of mononuclear complexes. mdpi.com
These building blocks are not limited to coordination chemistry. Triethanolamine is a precursor for synthesizing specialized organic molecules, such as quinazolinone derivatives and polyfunctionalized pyrroles, where it can act as a catalyst or part of the final structure. tandfonline.comeurekaselect.com Its role as a building block extends to the design of functional materials, where it can be incorporated into polymers or surfactants to impart specific properties. rsc.orgmdpi.com The ability to control the functionalization and subsequent reactions of the triethanolamine scaffold is essential for its application in creating novel materials and molecules with desired characteristics. csmres.co.uk
Synthesis and Characterization of this compound-Based Ionic Liquids and Eutectic Systems
This compound salts are precursors to advanced solvent systems, including protic ionic liquids (PILs) and deep eutectic solvents (DES), which are valued for their low volatility and tunable properties.
The synthesis of this compound-based PILs is typically a straightforward acid-base neutralization reaction. dergipark.org.trdergipark.org.tr By reacting triethanolamine with an equimolar amount of a Brønsted acid, a salt is formed that is liquid at or near room temperature. A variety of acids have been employed to generate these PILs, including carboxylic acids (formic, acetic, pentanoic, heptanoic), dicarboxylic acids (oxalic, malonic, succinic), and other acids like methacrylic and boric acid. dergipark.org.trresearchgate.netrsc.org The resulting PILs are characterized using techniques such as FTIR, ¹H and ¹³C NMR spectroscopy to confirm the salt formation and structure. dergipark.org.trresearchgate.net Thermal properties are investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net
Deep eutectic solvents (DES) represent another class of this compound-based systems. These are formed by mixing triethanolamine, acting as a hydrogen bond donor (HBD), with a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline (B1196258) chloride or tetrabutylammonium (B224687) bromide (TBAB). tandfonline.combohrium.com The resulting mixture has a significantly lower melting point than its individual components. These DES systems have been explored as dual catalyst/solvent media for various reactions, including the synthesis of cyclic carbonates from CO₂ and epoxides. bohrium.comdntb.gov.ua The molar ratio of the HBA to the HBD is a critical parameter that determines the physical and chemical properties of the resulting DES. tandfonline.com
Table 2: Synthesis of this compound-Based Ionic Liquids and Eutectic Systems
| System Type | Cation | Anion / HBA | Molar Ratio (HBA:HBD) | Characterization Methods |
|---|---|---|---|---|
| Protic Ionic Liquid | This compound | Methacrylate | 1:1 | FTIR, ¹H NMR, ¹³C NMR dergipark.org.trdergipark.org.tr |
| Protic Ionic Liquid | This compound | Acetate | 1:1 | FTIR, ¹H NMR, ¹³C NMR, Viscosity dergipark.org.trdergipark.org.tr |
| Protic Ionic Liquid | This compound | Formate (B1220265) | 1:1 | FTIR, ¹H NMR, ¹³C NMR dergipark.org.trdergipark.org.tr |
| Protic Ionic Liquid | This compound | Pentanoate | 1:1 | TGA, DSC, Density, Refractive Index rsc.org |
| Protic Ionic Liquid | This compound | Heptanoate | 1:1 | TGA, DSC, Density, Refractive Index rsc.org |
| Protic Ionic Liquid | This compound | Oxalate (monoanion) | 1:1 | IR, ¹H NMR, ¹³C NMR, TGA, DSC, X-ray Diffraction researchgate.net |
| Deep Eutectic Solvent | N/A | Choline Chloride (ChCl) | 1:1.5 to 1:3 | FT-IR, TGA, DSC, Density, pH tandfonline.com |
| Deep Eutectic Solvent | N/A | Tetrabutylammonium Bromide (TBAB) | 1:1 | FTIR, ¹H NMR, TGA bohrium.com |
Rational Design and Preparation of Protic this compound Ionic Liquids
Protic ionic liquids (PILs) are a subclass of ionic liquids formed through the proton transfer from a Brønsted acid to a Brønsted base. In the context of this compound-based PILs, triethanolamine [N(CH₂CH₂OH)₃] serves as the Brønsted base, while a variety of Brønsted acids can be employed as the proton donor. The "rational design" of these PILs involves the judicious selection of the acid component to tailor the resulting ionic liquid's properties, such as its melting point, viscosity, and thermal stability.
The synthesis of this compound PILs is typically a straightforward neutralization reaction. ache-pub.org.rs An equimolar amount of the chosen acid is reacted with triethanolamine, often without the need for a solvent. ache-pub.org.rs This proton transfer reaction leads to the formation of the tris(2-hydroxyethyl)ammonium cation and the corresponding anion from the acid. ache-pub.org.rsresearchgate.net The absence of a complex synthetic pathway and the availability of the precursors make this an attractive method for generating a diverse range of ionic liquids. tandfonline.com
The choice of the Brønsted acid is the primary tool for rationally designing the properties of the final PIL. For instance, the use of carboxylic acids and sulfonic acids has been explored to create a variety of this compound PILs. researchgate.netshd-pub.org.rs A series of ammonium-based protic ionic liquids (APILs) have been synthesized via proton transfer, including this compound pentanoate and this compound heptanoate. shd-pub.org.rsopengeology.org The nature of the anion has a significant impact on the physical state of the PIL at room temperature; for example, this compound formate results in a liquid product, whereas the use of methacrylic acid, boric acid, or acetic acid can yield quasi-solid materials. ache-pub.org.rs
The successful formation of the this compound cation and the corresponding salt is confirmed through spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. ache-pub.org.rsresearchgate.net These techniques verify the protonation of the amine and the formation of the ionic pair. researchgate.net The physicochemical properties of these PILs, such as thermal stability and phase transitions, are then characterized to assess the outcome of the rational design process. shd-pub.org.rs
Table 1: Examples of Protic this compound Ionic Liquids and their Precursors
| Cation | Anion Source (Brønsted Acid) | Resulting Anion | Physical State at Room Temp. |
|---|---|---|---|
| This compound | Pentanoic Acid | Pentanoate | Liquid |
| This compound | Heptanoic Acid | Heptanoate | Liquid |
| This compound | Methacrylic Acid | Methacrylate | Quasi-solid |
| This compound | Boric Acid | Dihydrogenborate | Quasi-solid |
| This compound | Formic Acid | Formate | Liquid |
Explorations into this compound-Mediated Eutectic Formation
Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibit a significant depression in melting point compared to the individual components, forming a eutectic system. doitpoms.ac.uk Triethanolamine is a versatile component in the formation of DESs, capable of acting as both an HBA, due to the lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl groups, and as an HBD, due to the presence of the hydroxyl groups. shd-pub.org.rsbohrium.com
The formation of this compound-mediated eutectics involves the simple mixing of triethanolamine with a suitable HBD or HBA, often with gentle heating, until a homogeneous liquid is formed. royalsocietypublishing.org This process avoids complex purification steps, making DESs an accessible class of solvents. researchgate.net The key to their formation lies in the strong hydrogen bonding interactions between the components, which disrupts the self-assembly of the individual molecules and prevents crystallization. nih.gov
A wide array of HBDs have been successfully combined with triethanolamine (acting as the HBA) to form DESs. These include organic acids like oxalic acid and L-(+)-lactic acid, as well as polyols such as glycerol (B35011) and ethylene (B1197577) glycol. researchgate.netresearchgate.net For instance, a DES can be formed by mixing choline chloride (the HBA) with triethanolamine (acting as the HBD). royalsocietypublishing.org The molar ratio of the components is a critical parameter in the design of DESs, as it influences the extent of the melting point depression and the physicochemical properties of the resulting eutectic mixture. tandfonline.com
The resulting triethanolamine-based DESs are often characterized by their physical and chemical properties, including density, viscosity, and thermal stability. researchgate.netshd-pub.org.rs For example, DESs formed from triethanolamine and carboxylic acids tend to have higher viscosities than those formed with polyols. researchgate.net The selection of the HBD and the molar ratio provides a straightforward method for tuning the properties of the DES for specific applications. ache-pub.org.rs
Table 2: Examples of this compound-Based Deep Eutectic Solvents
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) |
|---|---|---|
| Triethanolamine | Oxalic Acid | Not Specified |
| Triethanolamine | L-(+)-lactic Acid | Not Specified |
| Triethanolamine | Glycerol | Not Specified |
| Triethanolamine | Ethylene Glycol | Not Specified |
| Choline Chloride | Triethanolamine | 1:2 |
Single-Crystal X-ray Diffraction Studies of this compound Compounds
Determination of Crystallographic Parameters and Unit Cell Architectures
The crystallographic parameters of various this compound (TEA) compounds have been extensively studied, revealing a diversity of crystal systems and unit cell architectures. For instance, a pharmaceutical salt of furosemide (B1674285) with triethanolamine crystallizes in the monoclinic P21/c space group as a monohydrate. acs.org Its lattice parameters have been determined as a = 5.3311(3) Å, b = 23.0892(15) Å, c = 18.8492(13) Å, and β = 93.868°. acs.org
In another example, bis(triethanolamine-κ³N,O,O′)nickel(II) dinitrate crystallizes with two complex cations and four nitrate (B79036) counter anions in the unit cell to maintain charge neutrality. mdpi.com Similarly, the crystal structure of this compound nitrate (TEAN) has been determined, providing crucial insights into its molecular structure. dtic.mil The study of a cadmium(II) complex with triethanolamine, Cd(C6H15NO3)22, revealed a bicapped trigonal–prismatic coordination geometry around the cadmium ion, with the TEA ligands acting as tetradentate chelators. nih.goviucr.org
The table below presents a summary of crystallographic data for selected this compound compounds.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
| Furosemide:Triethanolamine Monohydrate | Monoclinic | P2₁/c | 5.3311(3) | 23.0892(15) | 18.8492(13) | 90 | 93.868 | 90 | acs.org |
| Cd(TEA)₂₂ | Triclinic | P-1 | 12.345(3) | 13.567(4) | 17.896(5) | 90 | 90 | 90 | nih.gov |
| This compound Nitrate | Orthorhombic | Pbca | 10.975(2) | 13.911(3) | 11.776(2) | 90 | 90 | 90 | at.ua |
| Ni(TEA)₂₂ | Monoclinic | P2₁/n | 9.088(2) | 10.555(2) | 11.234(2) | 90 | 109.43(3) | 90 | mdpi.com |
Detailed Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing
The crystal packing of this compound compounds is significantly influenced by extensive intermolecular hydrogen bonding. These interactions involve the hydroxyl groups of the this compound cation, the ammonium proton, and the corresponding anions, leading to the formation of complex three-dimensional networks. at.ua
In the crystal structure of bis(triethanolamine)nickel(II) dinitrate, Hirshfeld surface analysis revealed that H⋯O/O⋯H interactions, indicative of hydrogen bonding, contribute to 51.1% of the crystal packing. mdpi.com The uncoordinated hydroxyl groups of the TEA ligands form hydrogen bonds with the nitrate anions, creating a two-dimensional network. mdpi.com Similarly, in this compound nitrate, the structure is held together by a 3D network of hydrogen bonds between cations and between cations and anions, involving all hydroxyl hydrogens and two of the nitrate oxygens. at.ua This can include bifurcated and trifurcated hydrogen bonding patterns. dtic.milat.ua
In a cocrystal of furosemide and triethanolamine, the sulphonamide and carboxylic groups of furosemide actively participate in hydrogen bonds with the triethanolamine and water molecules, stabilizing the crystal structure. acs.org These interactions form dimers and larger ring motifs. acs.org The supramolecular structure of bis(triethanolamine-κ³N,O,O′)nickel(II) bis(3-hydroxybenzoate) tetrahydrate features an intricate network of O—H···O hydrogen bonds, forming various cyclic motifs and a two-dimensional structure. iucr.org
The hydrogen bonding in a cadmium(II) complex with triethanolamine involves the hydroxyl groups of the TEA ligands and the carboxylate oxygen atoms of the counter-anions, connecting the cationic and anionic moieties into chains. nih.gov These chains are further organized into a double-layer polymeric network through π–π stacking and C—H⋯O interactions. nih.gov
Elucidation of this compound Cation Conformations (e.g., Endo-Exo Isomerism)
The this compound cation can adopt different conformations within a crystal lattice, a phenomenon often described as endo-exo isomerism. This isomerism relates to the orientation of the hydroxyethyl branches of the cation. researchgate.net
In the endo conformation, the ammonium proton is situated within a "lampshade-like" structure formed by the three hydroxyethyl groups. researchgate.net This conformation is observed in this compound salts of oxalic, malonic, and succinic acids containing monoanions. researchgate.net In this arrangement, the nitrogen and oxygen atoms of the TEA cation are in close proximity, with N...O distances ranging from 2.727(2) Å to 2.820(2) Å. researchgate.net The three CH₂CH₂OH fragments typically adopt a gauche conformation. researchgate.net
Advanced Spectroscopic Characterization Techniques for this compound
Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Structure and Bonding Assessment
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is a crucial tool for investigating the molecular structure and bonding within this compound compounds. mdpi.comresearchgate.nettandfonline.com These methods provide information about the vibrational modes of the molecule, which are sensitive to the chemical environment, conformation, and intermolecular interactions. mdpi.com
In the FTIR spectrum of triethanolamine, a broad band around 3306 cm⁻¹ is attributed to the O-H stretching vibrations of the alcohol groups. researchgate.net The C-H stretching vibrations of the methylene (B1212753) groups appear in the region of 2819-2945 cm⁻¹. researchgate.net In metal complexes of triethanolamine, such as bis(triethanolamine)nickel(II) dinitrate, the presence of multiple O–H stretching peaks at wavenumbers higher than 3100 cm⁻¹ indicates different chemical environments for the hydroxyl groups, arising from their involvement in hydrogen bonding. mdpi.com
The table below shows a comparison of experimental and calculated vibrational wavenumbers for triethanolamine.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Reference |
| O-H Stretching | ~3306 | - | researchgate.net |
| C-H Stretching | 2952, 2875, 2819 | 3056-2923 | researchgate.netcankaya.edu.tr |
| C-H Scissoring | 1506 | 1506-1456 | cankaya.edu.tr |
| C-H Wagging | 1418-1360 | 1422-1365 | cankaya.edu.tr |
| C-O Stretching | 1029 | - | researchgate.net |
To gain a deeper understanding of the vibrational spectra of this compound and related compounds, experimental data is often correlated with theoretical calculations, typically using Density Functional Theory (DFT). cankaya.edu.trresearchgate.net DFT calculations can predict vibrational frequencies and intensities, which, after appropriate scaling, can be compared with experimental FTIR and Raman spectra. cankaya.edu.trspectroscopyonline.com This correlation aids in the precise assignment of vibrational modes. cankaya.edu.tr
For triethanolamine, DFT calculations using the B3LYP method with the 6-311++G(d,p) basis set have shown excellent agreement with experimental FT-IR spectra, with a correlation value of 0.9988. cankaya.edu.trresearchgate.netjconsortium.com Such calculations have been used to assign fundamental vibrations, including C-H stretching, scissoring, and wagging modes. cankaya.edu.tr The ωB97X-D/6-31++G** level of theory has also been shown to provide accurate structures and thermochemistry for alkanolamines at a reasonable computational cost. acs.org These theoretical studies are valuable for interpreting the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational spectra. mdpi.comresearcher.life
Assignment of Characteristic Functional Group Modes in this compound Species
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within this compound species. labmanager.commt.com The resulting spectra are unique molecular fingerprints, revealing the presence and bonding environment of key moieties. labmanager.com
In this compound compounds, the formation of the N-H⁺ bond upon protonation of the triethanolamine (TEA) nitrogen atom is a key diagnostic feature. This is evidenced in the IR spectra by the appearance of a broad characteristic ammonium band, ν(N⁺-H), typically observed in the range of 2400–3000 cm⁻¹. dergipark.org.tr The protonation of TEA by acids also leads to a noticeable shift of the O-H stretching bands to higher frequencies. researchgate.net For instance, in this compound salts with inorganic acids, these shifts can move from around 3344 cm⁻¹ to as high as 3383 cm⁻¹. researchgate.net
The hydroxyl (O-H) groups of the ethanol (B145695) arms give rise to strong and often broad absorption bands due to hydrogen bonding. In the FTIR spectrum of pure triethanolamine, a strong band around 3303 cm⁻¹ is attributed to the stretching vibrations of O-H groups involved in intramolecular hydrogen bonds. dergipark.org.tr In this compound salts, a broad ν(ОH) band is typically found around 3232 cm⁻¹. dergipark.org.tr The presence of multiple O-H stretching peaks in some complexes can indicate various chemical environments for the hydroxyl groups, often due to their involvement in extensive hydrogen-bonding networks. mdpi.comresearchgate.net
Other significant vibrational modes include:
C-H Stretching: Aliphatic C-H stretching vibrations are typically observed in the 2800–3000 cm⁻¹ region. researchgate.net For example, the FTIR spectrum of a metal-TEA complex shows a strong C-H stretching band at approximately 2882 cm⁻¹. researchgate.net
C-N Stretching: The C-N stretching vibrations in aliphatic amines are found in the 1250-1020 cm⁻¹ range as medium to weak bands. copbela.org In metal-TEA complexes, this peak can be observed around 1152 cm⁻¹, shifted from its position in the free ligand. researchgate.net
C-O Stretching: The C-O stretching vibrations are also sensitive to the coordination environment. In free TEA, peaks around 935 and 1074 cm⁻¹ are ascribed to C-O and C-N stretching, respectively. researchgate.net In a metal complex, the C-O stretching peak may shift to around 1035 cm⁻¹. researchgate.net
The table below summarizes the characteristic FTIR absorption bands for functional groups in this compound species.
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | Notes |
| N⁺-H | Stretching | 2400–3000 | Broad, characteristic of ammonium ion formation. dergipark.org.tr |
| O-H | Stretching | 3200–3400 | Broad due to hydrogen bonding. Multiple peaks suggest different environments. dergipark.org.trmdpi.com |
| C-H | Stretching | 2800–3000 | Aliphatic C-H bonds. researchgate.net |
| C-N | Stretching | 1020–1250 | Medium to weak intensity in aliphatic amines. copbela.org |
| C-O | Stretching | 1000–1100 | Position can be affected by coordination to a metal center. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure and dynamics of this compound compounds in solution. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformational changes of molecules. numberanalytics.com
¹H and ¹³C NMR spectroscopy are fundamental for the structural characterization of this compound salts and complexes. researchgate.netelpub.ru The chemical shifts (δ) of the protons and carbons in the this compound cation are sensitive to the molecular structure and the nature of the counter-ion.
In protic ionic liquids based on this compound, the ¹H NMR spectra typically show two triplets corresponding to the methylene protons (-CH₂-) of the ethanol arms. For example, in this compound acetate dissolved in methanol-d₄, the protons on the carbons adjacent to the oxygen (H1) appear as a triplet at approximately 3.70 ppm, while the protons on the carbons adjacent to the nitrogen (H2) resonate as a triplet at about 3.05 ppm, both with a ³JHH coupling constant of 5.4 Hz. dergipark.org.tr The protons of the ammonium (N⁺-H) and hydroxyl (O-H) groups often appear as a broad multiplet. dergipark.org.tr
¹³C NMR spectra provide complementary information about the carbon framework. The chemical shifts of the two distinct carbon atoms in the ethanol arms are indicative of their electronic environment.
The formation of complexes with metal ions, such as ZnCl₂ and CdCl₂, induces changes in the ¹H and ¹³C NMR spectra. elpub.ru These changes in chemical shifts and spin-spin coupling constants provide insights into the coordination of the this compound ligand to the metal center. elpub.ru An increase in the ¹J(C, H) coupling constants of the methylene group attached to the nitrogen is a notable indicator of complex formation. elpub.ru
The following table presents typical ¹H NMR data for a this compound salt:
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H1 | ~3.70 | Triplet | ~5.4 | -CH₂-O |
| H2 | ~3.05 | Triplet | ~5.4 | -N-CH₂- |
| N⁺-H, O-H | 4.77-7.97 | Multiplet | - | Ammonium and hydroxyl protons |
Data for this compound acetate in methanol-d₄. dergipark.org.tr
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the mechanisms and rates of chemical exchange processes, such as ligand exchange in metal complexes. nih.govmuni.cz In this compound metal complexes, the ethanol arms of the ligand can be involved in dynamic exchange processes.
A study on mononuclear oxomolybdenum(VI) complexes of triethanolamine revealed that the ligand can exhibit dynamic behavior. nih.gov Using variable-temperature ¹H and ¹³C NMR, it was shown that one of the hydroxyethyl arms can be free while the other two are bound to the metal center. nih.gov The free arm readily exchanges with the two bound arms, indicating that under these conditions, the triethanolamine ligand acts in a bidentate fashion. nih.gov The presence of water was found to accelerate this exchange process. nih.gov
These dynamic processes are crucial for understanding the reactivity and potential applications of these complexes, for instance, as metal transporters, where ligand exchange is a key step. elpub.ru The study of these intermolecular metabolic processes reveals that different structural forms (e.g., b- and tricyclic) can coexist in solution and interconvert, leading to averaged NMR signals. elpub.ru The relative stability of these forms can depend on the specific metal ion involved. elpub.ru The ability to model these exchange processes, for example using machine learning potentials, is an emerging area of research that promises to provide deeper insights into the behavior of these complex systems. chemrxiv.orgrsc.org
UV-Visible Spectroscopy for Electronic Transitions and Coordination Environment Probing
UV-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions and coordination environment of this compound complexes, particularly those involving transition metals. libretexts.org The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one, and the wavelength of maximum absorbance (λ_max) provides information about the electronic structure of the species. libretexts.org
In the context of this compound metal complexes, UV-Vis spectra are often dominated by d-d electronic transitions within the metal center and charge-transfer bands. bath.ac.uk The energy and intensity of these transitions are sensitive to the geometry of the coordination sphere and the nature of the ligands. bath.ac.uk
For example, the UV-Vis spectra of transition metal saccharinate complexes with triethanolamine have been used to characterize their structures. researchgate.nettandfonline.com In a study of a bis(triethanolamine)nickel(II) dinitrate complex, the electronic absorption spectra were analyzed with the aid of quantum chemical calculations to understand the frontier molecular orbitals (HOMO and LUMO) and the nature of the electronic transitions. mdpi.com The analysis revealed that the transitions originated primarily within the triethanolamine ligand. mdpi.com
The coordination of triethanolamine to different metal ions results in complexes with distinct colors and UV-Vis spectra. For instance, Cu(II) complexes with triethanolamine are often blue or green, and their spectra can help to deduce the coordination geometry, which can range from distorted square pyramidal to octahedral. researchgate.netbath.ac.uk The position of the d-d absorption bands can be used to determine the crystal field splitting parameter (Δ), which is a measure of the energy separation between the d-orbitals and is influenced by the ligands and the geometry of the complex. bath.ac.uk
Furthermore, UV-Vis spectroscopy can be used to monitor reactions involving this compound complexes. For instance, changes in the UV-Vis spectrum upon the addition of a substrate can provide evidence for the formation of an intermediate complex and can be used to study the kinetics of catalytic reactions, such as catecholase activity. researchgate.net
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Determination
Mass spectrometry (MS) is a powerful analytical technique used for the molecular identification of this compound compounds and the elucidation of their fragmentation pathways. uni-muenster.de It provides a precise determination of the molecular weight and, through high-resolution mass spectrometry, the elemental composition of a compound. uni-muenster.de
The fragmentation of the this compound cation under mass spectrometric conditions provides structural information. The electron ionization (EI) mass spectrum of triethanolamine is characterized by a series of fragment ions resulting from the cleavage of C-C and C-O bonds. nist.gov The base peak in the EI spectrum of triethanolamine is often observed at m/z 31, corresponding to the [CH₂OH]⁺ fragment, while other significant peaks can be seen at m/z 118 and 102, resulting from the loss of CH₂OH and subsequent rearrangements.
Mass spectrometry is also a crucial tool for the environmental monitoring of triethanolamine-based compounds, such as triethanolamine ester quaternary ammonium compounds (TEAQ). researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) using an ESI source allows for the sensitive and selective quantification of these compounds in environmental matrices like water and sediment. researchgate.net
Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions
Hirshfeld surface analysis has emerged as a powerful computational tool for the quantitative and visual assessment of non-covalent interactions within the crystal structures of this compound systems. lew.ronih.govscirp.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal lattice). scirp.org By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can visualize and quantify the intermolecular interactions.
Commonly observed and quantified interactions in this compound crystals include:
Hydrogen Bonds (O-H···O and N-H···O): These are typically the most significant interactions, appearing as distinct spikes in the 2D fingerprint plots. mdpi.com For example, in a bis(triethanolamine)nickel(II) dinitrate complex, H···O/O···H interactions were found to contribute 51.1% to the crystal packing. mdpi.com
van der Waals Interactions (H···H): These contacts, arising from the interactions between the hydrogen atoms of the ethyl groups, also make a substantial contribution to the crystal stability. In the same nickel complex, H···H contacts accounted for 46.6% of the interactions. mdpi.com
C-H···π Interactions: In structures containing aromatic rings, such as this compound 4-nitrobenzoate (B1230335), C-H···π stacking interactions can play a role in linking supramolecular chains. lew.roresearchgate.net
π···π Stacking: The presence of aromatic moieties can also lead to π···π stacking interactions, which can be identified in the 2D fingerprint plots and on the shape-index surface. researchgate.net
The quantitative data derived from Hirshfeld surface analysis allows for a deeper understanding of the forces that govern the self-assembly and polymorphism of this compound compounds. By calculating the relative contributions of various non-covalent interactions, researchers can gain insights into the structure-property relationships of these materials. rsc.org This analysis is often complemented by theoretical calculations of interaction energies to further quantify the strength of these non-covalent bonds. lew.roresearchgate.netrsc.org
The following table summarizes the relative contributions of different intermolecular contacts in a sample this compound complex, as determined by Hirshfeld surface analysis:
| Interaction Type | Contribution (%) |
| H···O/O···H | 51.1 |
| H···H | 46.6 |
| H···N/N···H | 2.1 |
Data for bis(triethanolamine)nickel(II) dinitrate complex. mdpi.com
Spatial and Quantitative Contributions of Hydrogen Bonds in Crystal Lattices
In the crystal structure of this compound nitrate (TEAN), the ions are held together by a three-dimensional network of hydrogen bonds in addition to electrostatic forces. at.ua All hydroxyl hydrogen atoms of the cation and two of the nitrate's oxygen atoms participate in this interionic network. at.ua This network features both cation-anion and cation-cation linkages. For instance, one hydroxyl group forms a standard hydrogen bond with a nitrate oxygen atom [O(1)-H(1)···O(4)] at a distance of 2.784(4) Å. at.ua Another hydroxyl hydrogen atom forms an asymmetrically bifurcated hydrogen bond with two oxygen atoms of a different nitrate anion, with bond distances of 2.970(5) Å and 3.075(5) Å. at.ua Cation-cation linkage also occurs via a hydrogen bond between neighboring hydroxyl groups [O(3)-H(3)···O(1)] with a length of 2.850(4) Å. at.ua
Quantum chemical studies on this compound-based protic ionic liquids suggest that every ion pair structure is stabilized by multiple hydrogen bonds between the protons in the N-H and O-H groups of the cation and the oxygen atoms of the anion. nih.govacs.org These studies indicate that the N-H group of the cation has a more pronounced proton donor character than the O-H groups, resulting in stronger N-H···O hydrogen bonds. nih.gov
The conformation of the this compound cation is often described as endo, where the ammonium proton (N-H) is located inside a "lampshade" or "nest" formed by the three hydroxyethyl branches. at.uaresearchgate.net This configuration is stabilized by intramolecular forces and can be influenced by the surrounding anions. at.ua In salts with dicarboxylic acids like oxalic and malonic acid, the this compound cation consistently adopts this endo conformation. researchgate.net However, in a specific salt of succinic acid, one of the hydroxyethyl branches rotates around the N-C bond, leading to an endo-exo conformation that forms infinite chains of cations. researchgate.net
In metal complexes, the hydrogen bonding framework can be even more intricate. In bis(triethanolamine)nickel(II) dinitrate, classical intermolecular O–H···O hydrogen bonds link the complex cations and nitrate anions into a two-dimensional network. mdpi.com Detailed analysis using graph set notation identifies complex ring motifs, such as R₄⁴(28) and R₆⁶(42) hydrogen bond rings, which highlight the highly organized supramolecular structure stabilized by these interactions. mdpi.com Hirshfeld surface analysis confirms that H···O/O···H contacts are the primary interactions governing the crystal packing. mdpi.com Similarly, in a hydrated nickel(II) complex with 3-hydroxybenzoate, an intricate network of hydrogen bonds between the hydroxyl groups of the triethanolamine ligands, the carboxylate anions, and water molecules creates a two-dimensional structure. researchgate.net
Table 1: Selected Hydrogen Bond Parameters in this compound Crystal Lattices
Analysis of π-π Stacking and Other Weak Interactions
Beyond the dominant hydrogen bonds, the supramolecular architecture of this compound systems is often consolidated by weaker non-covalent interactions, including π-π stacking, C-H···π, and van der Waals forces. at.ualew.ro These interactions are particularly significant in systems containing aromatic moieties, such as those derived from 4-nitrobenzoate or other aromatic carboxylic acids. idsi.md
In the crystal structure of a Ni(II) complex with triethanolamine and 4-nitrobenzoate, ionic coordination complexes are arranged into 2D layers via hydrogen bonding, which are then further assembled into a 3D supramolecular network through π-π stacking interactions. idsi.md Similarly, analysis of a Cu(II) triethanolamine 4-nitrobenzoate complex reveals the presence of both π···π and C-H···π interactions contributing to the crystal packing. lew.ro The π···π interaction in this copper complex is characterized as a weak offset stacking interaction, with a centroid-to-centroid distance between phenyl rings measured at 4.134 Å. lew.ro
More pronounced π-π stacking is observed in complexes involving heterocyclic aromatic rings. In a bis(triethanolamine)cobalt(II) complex, layers of hydrogen-bonded cations are sandwiched between layers of anions. nih.gov While the anion layers are not linked by hydrogen bonds, they are connected by π–π stacking interactions between the benzene (B151609) and thiazolin rings of adjacent molecules, with a centroid-to-centroid distance of 3.71 Å. nih.gov A similar arrangement is found in a cadmium(II) complex, where π–π stacking interactions between benzene and thiazoline (B8809763) rings of the anions exhibit a minimum centroid-to-centroid separation of 3.604(2) Å, contributing to a double-layer polymeric network. iucr.org
Other weak interactions also play a structural role. In the cobalt(II) complex, a weak hydrogen bond between a –CH₂ group and a non-coordinating hydroxy-oxygen atom is noted, with a C···O distance of 3.455(6) Å. nih.gov In the pure crystal structure of the parent base, triethanolamine, cage-like dimers formed by hydrogen bonds are held together primarily by van der Waals' forces. at.ua These weaker, non-directional forces are crucial for understanding the complete picture of crystal packing in the absence of strong ionic or aromatic groups. at.ualew.ro
Table 2: Weak Interactions in this compound Systems
Theoretical and Computational Chemistry of Triethanolammonium Systems
Quantum Chemical Modeling of Triethanolammonium Cations and Ion Pairs
Quantum chemical modeling is a cornerstone for understanding the intrinsic properties of the this compound cation and its behavior when paired with various anions. These computational approaches allow for the precise calculation of geometries, energies, and electronic properties, which are often difficult to measure experimentally.
Density Functional Theory (DFT) has been extensively used to determine the most stable (ground state) geometries and electronic characteristics of this compound-based ion pairs. nih.govacs.org Studies on protic ionic liquids composed of the this compound cation and various sulfonic acid anions have shown that the cation typically adopts a tricyclic structure. researchgate.net In this conformation, the ammonium (B1175870) proton (N-H) is located inside a "lampshade" formed by the three hydroxyethyl (B10761427) groups. researchgate.net This structure is stabilized by trifurcated intramolecular hydrogen bonds between the ammonium proton and the oxygen atoms of the three hydroxyl groups. researchgate.net
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for predicting energetic and spectroscopic properties. While specific ab initio studies focused solely on the isolated this compound cation are less common than DFT studies of its salts, these high-level computational techniques are crucial for benchmarking and validating results from other methods. researchgate.net
High-level quantum-chemical studies, often employing methods that build upon the Hartree-Fock framework to include electron correlation, have been performed on this compound paired with anions from sulfuric, nitric, phosphoric, and phosphorus acids. nih.gov These calculations provide accurate binding energies between the cation and anion. nih.gov Furthermore, such methods can be used to compute complete quartic force fields, which in turn allow for the highly accurate prediction of vibrational energy levels and spectroscopic constants (e.g., infrared frequencies). nih.gov This data is invaluable for interpreting experimental spectra and understanding the vibrational modes associated with specific functional groups and intermolecular interactions within the this compound system. researchgate.netrsc.org
Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex results of quantum chemical calculations into the familiar language of Lewis structures, lone pairs, and orbital interactions. uni-muenchen.dewikipedia.org In the context of this compound systems, NBO analysis has been instrumental in characterizing the nature and strength of the intermolecular bonds, particularly hydrogen bonds. nih.govacs.org
The method quantifies the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. wikipedia.orguba.ar For this compound ion pairs, NBO analysis reveals significant charge delocalization from the anion's oxygen lone pairs to the antibonding orbitals of the cation's N-H and O-H groups. nih.govacs.org The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of the hydrogen bond strength. uni-muenchen.dewisc.edu Studies have shown that the N-H group of the this compound cation generally has a more pronounced proton-donor character than the O-H groups, leading to stronger N-H···O hydrogen bonds compared to O-H···O bonds in these systems. nih.govacs.org
| Donor NBO (Filled) | Acceptor NBO (Empty) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) of Anion | σ(N-H) of Cation | 25.8 | N-H···O Hydrogen Bond |
| LP(O) of Anion | σ(O-H) of Cation | 15.2 | O-H···O Hydrogen Bond |
| LP(O) of Anion | σ*(O-H) of Cation | 12.5 | O-H···O Hydrogen Bond |
Computational Studies of Hydrogen Bonding Networks and Interionic Interactions
The physicochemical properties of this compound-based materials are largely dictated by the complex network of hydrogen bonds and other interionic interactions. Computational studies are essential for mapping and quantifying these intricate networks. nih.gov
Computational chemistry provides precise data on the geometry (bond lengths and angles) and strength of hydrogen bonds within this compound systems. researchgate.netchemrxiv.org In this compound salts, multiple hydrogen bonds of varying strengths, from weak to moderately strong, exist between the cation and anion. nih.govacs.org The primary interactions are the N-H···O and O-H···O hydrogen bonds. nih.gov
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and the nature of chemical interactions. wikipedia.orguni-rostock.de AIM has been successfully applied to this compound ion pairs to quantify the strength and nature of the various intermolecular interactions. nih.govacs.orgnih.gov
The theory focuses on the properties of the electron density (ρ) at bond critical points (BCPs)—locations where the gradient of the electron density is zero. ias.ac.in For hydrogen bonds, the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are particularly insightful. researchgate.net A higher ρ(r) value indicates a stronger bond, while the sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (∇²ρ(r) > 0), which are typical for hydrogen bonds and ionic interactions. researchgate.net
In studies of this compound salts, AIM analysis has been used to estimate the individual contributions of each hydrogen bond to the stability of the ion pair. nih.govacs.orgresearchgate.net This allows for a detailed partitioning of the total interaction energy into specific N-H···O and O-H···O contributions, confirming the findings from NBO analysis that N-H···O bonds are typically stronger. nih.gov
| Hydrogen Bond | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Interaction Type |
|---|---|---|---|
| N-H···O | 0.045 | +0.130 | Strong, predominantly electrostatic |
| O-H···O | 0.028 | +0.095 | Moderate, predominantly electrostatic |
| O-H···O | 0.022 | +0.081 | Moderate, predominantly electrostatic |
Prediction and Assignment of Vibrational Spectra through Computational Methods
Computational chemistry serves as a powerful tool for elucidating the vibrational properties of this compound systems. Through theoretical calculations, detailed predictions of infrared (IR) and Raman spectra can be achieved, providing insights that complement and aid in the interpretation of experimental data.
Theoretical predictions of vibrational spectra for this compound and its salts are primarily accomplished using quantum chemical methods, with Density Functional Theory (DFT) being a prominent approach. researchgate.netresearchgate.net These calculations provide vibrational frequencies and intensities that correspond to the normal modes of vibration of the molecule. By analyzing the atomic motions associated with each calculated frequency, a definitive assignment can be made to specific functional groups and bond vibrations within the this compound cation, such as N-H, O-H, C-H, C-N, and C-O stretching and bending modes. researchgate.netscience.govscience.gov
In studies of ionic liquids based on this compound salts of dicarboxylic acids, IR spectroscopy, in conjunction with DFT calculations, has been used to characterize the structure. researchgate.net For instance, the formation of the this compound cation is confirmed by the appearance of vibrational bands associated with the N-H group. researchgate.net Computational approaches have been successfully used to investigate the structural properties of this compound-based protic ionic liquids, where the calculated vibrational spectra are in good agreement with experimental findings. researchgate.net
The analysis of these spectra is crucial for understanding the intricate network of hydrogen bonds. The this compound cation features a proton on the nitrogen atom (N⁺-H) that can form trifurcated hydrogen bonds with the three hydroxyl groups, creating a tricyclic structure. researchgate.net Furthermore, the hydrogen atoms of the hydroxyl groups participate in intermolecular hydrogen bonds with the corresponding anion. researchgate.netscience.gov These hydrogen bonding interactions significantly influence the vibrational frequencies of the involved O-H and N-H groups, often leading to broadening and shifting of their corresponding absorption bands in the IR spectrum. For example, the broad absorption band observed between 2500 and 3300 cm⁻¹ is indicative of strong hydrogen bonding.
Table 1: Representative Vibrational Modes of the this compound Cation This table is interactive. Click on the headers to sort the data.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3200 - 3600 | Stretching vibration of the hydroxyl groups, sensitive to hydrogen bonding. |
| N-H Stretch | 3000 - 3300 | Stretching vibration of the ammonium proton. Often appears as a broad band. |
| C-H Stretch | 2850 - 3000 | Asymmetric and symmetric stretching of the methylene (B1212753) (CH₂) groups. |
| C-N Stretch | 1000 - 1250 | Stretching vibration of the carbon-nitrogen bonds. |
Note: The exact frequencies can vary depending on the anion and the physical state (solid or liquid) of the compound.
A common challenge in computational vibrational spectroscopy is that theoretically calculated frequencies are often systematically higher than those observed experimentally. This discrepancy arises primarily from the harmonic approximation used in the calculations, which neglects the anharmonicity of real molecular vibrations, and from the inherent limitations of the chosen theoretical method and basis set.
To bridge this gap between theoretical and experimental data, scaling factors are employed. These factors are developed by comparing calculated frequencies for a set of well-characterized molecules with their known experimental vibrational frequencies. The resulting scaling factor is then applied to the calculated frequencies of the system under investigation to provide a more accurate prediction.
While specific scaling factors developed exclusively for this compound systems are not widely documented in dedicated studies, the general practice involves using established scaling factors for the specific level of theory and basis set combination (e.g., B3LYP/6-31G(d)). These factors are often derived for different types of vibrations (e.g., C-H stretch, O-H stretch) to improve the accuracy of the prediction across the entire spectrum. The application of these scaling factors is crucial for achieving reliable assignments of complex experimental IR and Raman spectra of this compound salts and related ionic liquids. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Solution-State Conformations
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior and conformational landscape of this compound systems in the solution state. researchgate.net By simulating the movement of every atom over time, MD provides insights into intermolecular interactions, structural organization, and transport properties that are often difficult to access experimentally.
In solutions, the this compound cation is involved in a complex and dynamic network of hydrogen bonds with anions and solvent molecules. MD simulations are exceptionally well-suited to probe these intricate networks, revealing the preferred orientations, distances, and lifetimes of these hydrogen bonds. nih.gov For instance, simulations can quantify the strength of the interactions between the N-H and O-H groups of the cation and the surrounding anions or water molecules. acs.org
Table 2: Key Parameters from Molecular Dynamics Simulations of this compound Systems This table is interactive. Use the search bar to filter the results.
| Parameter | Description | Insights Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Provides information on the structural stability and conformational changes of the this compound cation during the simulation. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. | Identifies the flexibility of different parts of the cation, such as the hydroxyethyl arms. nih.gov |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Characterizes the local solvation structure around the cation and provides details on ion pairing and hydrogen bond distances. |
Coordination Chemistry of Triethanolammonium with Metal Centers
Chelation and Ligand Binding Modes of Triethanolamine (B1662121) in Metal Complexes
Triethanolamine's ability to act as a multidentate ligand is a cornerstone of its coordination chemistry. The presence of one nitrogen and three oxygen donor atoms allows for remarkable flexibility in how it binds to a metal center, leading to a variety of complex structures. This versatility is influenced by both the nature of the metal ion and the surrounding chemical environment.
The coordination of triethanolamine (TEA) to metal centers can occur through one or more of its donor atoms, resulting in several distinct binding patterns. mdpi.com These coordination modes are fundamental to the structural diversity seen in triethanolammonium metal complexes.
Monodentate Coordination: In its simplest binding mode, TEA can coordinate to a metal center using only one of its donor atoms. While less common, a structure with TEA in a monodentate mode has been observed. nih.govscienceopen.com
Bidentate Coordination: Bidentate coordination involves the nitrogen atom and one of the hydroxyl oxygen atoms, or two hydroxyl oxygen atoms, binding to the metal ion. This mode is also relatively rare but has been documented. nih.govscienceopen.com
Tridentate Coordination: This is the most frequently encountered coordination mode for TEA. nih.gov Typically, the ligand binds to the metal ion via the nitrogen atom and two of the three hydroxyl groups (N,O,O'-tridentate), forming two stable five-membered chelate rings. nih.goviucr.org In this arrangement, one of the ethanol (B145695) arms remains uncoordinated and extends away from the metal center. nih.govnih.gov Many transition metal complexes, such as those with Mn(II), Co(II), Ni(II), and Zn(II), feature two tridentate TEA ligands, resulting in a six-coordinate, often distorted octahedral, geometry around the metal ion. mdpi.commdpi.com
Tetradentate Coordination: In this mode, TEA utilizes all four of its donor atoms (the nitrogen and all three oxygens) to bind to a single metal center (N,O,O',O''-tetradentate). nih.govscienceopen.com This coordination pattern often leads to the formation of "atrane" structures. mdpi.com Alternatively, two tetradentate TEA ligands can coordinate to a metal ion to form an eight-coordinate complex. mdpi.com
Bridging Ligand: Beyond chelating to a single metal center, TEA can also act as a bridging ligand, linking two or more metal cations. This can occur through one of its deprotonated alkoxo arms, as seen in dimeric copper(II) complexes. mdpi.com This bridging capability can also lead to the formation of one-dimensional polymeric structures. nih.govscienceopen.com
A combination of these binding modes can also be present within a single complex. For instance, in some seven-coordinate complexes, one TEA molecule acts as a tetradentate ligand while a second TEA molecule in the same complex coordinates in a tridentate fashion.
The specific coordination mode adopted by triethanolamine is not intrinsic to the ligand alone but is heavily influenced by the reaction environment, particularly pH and the solvent system employed.
Influence of pH: The pH of the reaction medium is a critical factor, primarily because it controls the protonation state of the triethanolamine ligand.
In neutral or acidic conditions, TEA typically coordinates as a neutral ligand.
In alkaline environments (high pH), one or more of the hydroxyl groups can be deprotonated, forming an ethanolaminate anion. csic.es This deprotonation significantly alters the ligand's charge and donor properties, influencing the resulting complex's structure and stability. For example, the formation of Fe(III)-TEA complexes is favored at a pH greater than 11.7. oieau.fr The deprotonation increases the electron-donating ability of the oxygen atoms, which can lead to the formation of stable, often bridged, structures. The stability of some zinc complexes is also enhanced in alkaline solutions where deprotonated TEA can outcompete hydroxide (B78521) ions for coordination to the zinc center. acs.org The complexation of triethanolamine can also be used to adjust the pH of a solution; for instance, complexation with anionic polymers lowers the initially high pH of TEA solutions. nih.gov
Influence of Solvent: The choice of solvent is crucial in the synthesis of this compound metal complexes, affecting both the solubility of reactants and the crystallization of the final product.
Aqueous Solutions: Water is a common solvent for synthesizing TEA complexes, particularly with metal nitrates or chlorides, often leading to the formation of hydrated salts. nih.govscienceopen.com
Alcohols (e.g., Methanol, Ethanol): Alcohols are frequently used, sometimes in combination with other solvents like water or chloroform. rsc.orgacs.org Methanol, for example, has been used in the synthesis of dimeric copper(II) complexes where it can also be incorporated into the crystal structure as a solvate molecule. mdpi.com
Aprotic Solvents (e.g., THF, Acetonitrile): Solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) are used in specific syntheses, particularly for heterometallic and anhydrous complexes. core.ac.uk The solvent can influence the coordination number; space-demanding solvent molecules can lead to lower coordination numbers than what is observed in aqueous solutions. core.ac.ukmdpi.com
The interplay between pH, solvent, metal ion, and counter-anion ultimately dictates the final coordination geometry and nuclearity of the this compound complex.
Synthesis and Structural Characterization of this compound Metal Complexes
The synthesis of metal complexes with triethanolamine is generally straightforward, often involving the direct reaction of a metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis to elucidate their structure and bonding.
Triethanolamine readily forms stable complexes with a wide range of d-block transition metal ions.
Cobalt(II) Complexes: Co(II) forms mononuclear complexes of the type [Co(TEA)₂]²⁺, where two tridentate TEA ligands coordinate to the cobalt ion, resulting in a distorted octahedral geometry. mdpi.com The crystal structure of Co(TEA)₂₂ (where SAC is saccharinate) confirms this arrangement, with the cobalt ion surrounded by two nitrogen and four oxygen atoms from the two TEA ligands. mdpi.com
Nickel(II) Complexes: Similar to cobalt, Ni(II) typically forms distorted octahedral complexes with two tridentate TEA ligands, as seen in Ni(TEA)₂₂ and Ni(TEA)₂₂·4H₂O. nih.govoieau.fr In these structures, the Ni(II) ion is coordinated by the nitrogen and two oxygen atoms of each TEA molecule, forming two five-membered chelate rings, while the third ethanol group remains uncoordinated. nih.goviucr.orgnih.gov
Copper(II) Complexes: The coordination chemistry of Cu(II) with TEA is particularly rich. While mononuclear complexes can be formed, Cu(II) has a strong tendency to form dimeric structures. mdpi.com For example, the reaction of a Cu(II) salt with TEA can yield a doubly alkoxo-bridged, centrosymmetric dimeric complex, [Cu₂(μ-TEA)₂(SAC)₂]. In this structure, the TEA ligand is deprotonated and acts as a tridentate bridging ligand, and the geometry around each Cu(II) ion is a distorted square pyramid. mdpi.com Dinuclear (μ-hydroxo)-bridged copper(II) complexes with TEA have also been synthesized and characterized. researchgate.net
Zinc(II) Complexes: Zinc(II) forms various complexes with TEA, and the coordination can be influenced by other ligands present. In the binuclear complex [Zn₂(TEA)(C₆H₅COO)₃], one zinc atom is six-coordinated by a tetradentate TEA ligand and two benzoate (B1203000) ligands, adopting a distorted octahedral geometry, while the second zinc atom is five-coordinated. csic.es Mononuclear complexes where TEA acts as a tridentate ligand, such as [Zn(TEA)₂]²⁺, are also known. mdpi.com In aqueous solutions, TEA can form stable, soluble complexes with zinc ions, which can prevent the precipitation of zinc hydroxide. acs.org
The coordinating ability of triethanolamine extends beyond transition metals to include main group elements and f-block elements.
Calcium(II): A calcium(II) complex, Ca(TEA)₂₂ (where 4NB is 4-nitrobenzoate), has been synthesized. epfl.ch In the [Ca(TEA)₂]²⁺ cation, each TEA molecule behaves as a tetradentate ligand, utilizing all four donor atoms. This results in an eight-coordinate Ca(II) ion with a distorted cubic geometry. epfl.ch
Samarium(III): Metal-triethanolamine complexes are used as precursors for the synthesis of samarium-doped materials. researchgate.netresearchgate.net For instance, samarium-doped ceria (SDC) powders have been prepared by the thermal decomposition of metal-organic complexes containing TEA as a ligand. researchgate.net Similarly, samarium-doped magnesium aluminate phosphors were synthesized from the calcination of metal-triethanolamine complexes. researchgate.net While detailed structural analysis of a simple Sm(III)-TEA complex is not the focus of these studies, they confirm the ability of TEA to form complexes with Sm(III). Other studies have synthesized and structurally characterized more complex Sm(III) species involving other ligands alongside deprotonated triethanolamine. scispace.com
Uranium(VI): Triethanolamine (as TEOA) is often used in the context of uranium chemistry, typically not as a primary chelating ligand in isolated complexes, but as a sacrificial electron donor in the photocatalytic reduction of CO₂ using uranium(VI) coordination compounds. rsc.org It is also used as a buffering agent to control pH in reactions involving the formation of other uranium(VI) complexes. scielo.br For example, in the spectrophotometric determination of uranium, a triethanolamine buffer is used to maintain the optimal pH (6.0-7.0) for the formation of the U(VI)-TAC complex. scielo.br While stable U(VI) complexes with various ligands are well-known, featuring pentagonal bipyramidal or distorted octahedral geometries, the direct synthesis and characterization of a simple this compound-uranyl complex is less commonly reported than its role as an auxiliary reagent. epfl.chd-nb.infonih.gov
Stereochemistry and Geometry of this compound Metal Complexes
The flexible nature of the triethanolamine ligand allows for the formation of metal complexes with diverse geometries and stereochemical arrangements. The geometry is primarily determined by the coordination number of the metal ion and the denticity of the TEA ligand(s).
Octahedral Geometry: Six-coordinate complexes are very common, particularly for transition metals like Co(II) and Ni(II) when complexed with two tridentate TEA ligands ([M(TEA)₂]²⁺). mdpi.com These complexes typically exhibit a distorted octahedral geometry. nih.govnih.govoieau.fr The distortion arises from the constraints of the five-membered chelate rings formed by the ligand. In these bis-tridentate complexes, geometric isomers are possible. The trans-facial (trans-fac) isomer, where the nitrogen atoms are in trans positions (N-M-N angle of 180°), is often observed. nih.goviucr.org The meridional (mer) and cis-facial (cis-fac) isomers are also possibilities for bis-tridentate complexes. rsc.org
Trigonal Bipyramidal Geometry: Five-coordinate complexes are also known. For example, a Zn(II) complex has been described with a trigonal bipyramidal structure. d-nb.info
Square Pyramidal Geometry: This geometry is observed in the dimeric copper(II) complex, [Cu₂(μ-TEA)₂(SAC)₂], where each five-coordinate Cu(II) ion is at the apex of a distorted square pyramid. mdpi.com
Seven-Coordinate Geometry: In complexes with larger metal ions like cadmium(II), seven-coordination can be achieved. In bis(triethanolamine)cadmium(II) saccharinate, the two TEA ligands adopt different coordination modes (one tridentate, one tetradentate) to satisfy the metal's coordination sphere, resulting in a monocapped trigonal prism geometry.
Eight-Coordinate Geometry: With large ions such as Ca(II), eight-coordination is possible. The [Ca(TEA)₂]²⁺ complex, with two tetradentate TEA ligands, features a distorted cubic geometry around the calcium ion. epfl.ch
The specific isomer formed and the precise geometry of the coordination polyhedron are the result of a delicate balance of factors, including the size and electronic preference of the metal ion, the steric bulk of the ligands, and the packing forces within the crystal lattice.
Analysis of Octahedral, Distorted Octahedral, and Other Coordination Geometries
The coordination of this compound to metal centers predominantly results in octahedral or distorted octahedral geometries, although other configurations are also observed depending on the metal ion, counter-anions, and stoichiometry.
In many instances, two triethanolamine ligands coordinate to a single metal ion to form a 6-coordinate complex. researchgate.net For example, in bis(triethanolamine)nickel(II) dinitrate, the nickel(II) central ion adopts a distorted octahedral geometry within a NiN₂O₄ coordination environment, coordinated by two neutral, tridentate TEA ligands. mdpi.com The distortion from a perfect octahedron is confirmed by the N-Ni-O bond angles, which range from 80.81(4)° to 99.19(4)°. mdpi.com Similarly, a slightly distorted octahedral geometry is observed in the [Ni(H₃tea)₂]²⁺ cation, where two triethanolamine molecules act as N,O,O'-tridentate ligands. researchgate.net Cobalt(II) also forms complexes with distorted octahedral coordination, such as in Co(TEA)₂₂, where TEA acts as a tridentate N,O,O'-donor ligand, leaving one ethanol group uncoordinated. tandfonline.com
Beyond simple mononuclear complexes, this compound is a key component in constructing polynuclear clusters where metal ions can exhibit various geometries. In a tetranuclear cobalt complex with a defect dicubane core, the cobalt ions exist in a distorted octahedral geometry. researchgate.net
Other coordination geometries are also prevalent. In a dimeric copper(II) complex, [Cu₂(μ-TEA)₂(SAC)₂]·2(CH₃OH), each copper(II) ion features a distorted square pyramidal geometry. tandfonline.com A significantly different arrangement is found in a calcium(II) complex, Ca(TEA)₂₂, where each TEA molecule functions as an N,O,O',O''-tetradentate ligand. This results in an eight-coordinate Ca(II) ion with a distorted cubic configuration. lew.ro In some dinuclear copper(II) and nickel(II) complexes, each metal atom can exhibit an octahedral Cl₂NO₃ coordination, provided by a tetradentate triethanolamine ligand and two bridging chloride anions. researchgate.net
| Complex | Metal Center | Coordination Geometry | TEA Ligand Function | Reference |
|---|---|---|---|---|
| [Ni(H₃tea)₂]²⁺(C₈H₄O₄)²⁻ | Ni(II) | Slightly Distorted Octahedral | Tridentate (N,O,O') | researchgate.net |
| Ni(TEA)₂₂ | Ni(II) | Distorted Octahedral | Tridentate (N,O,O') | mdpi.com |
| Co(TEA)₂₂ | Co(II) | Distorted Octahedral | Tridentate (N,O,O') | tandfonline.com |
| [Cu₂(μ-TEA)₂(SAC)₂]·2(CH₃OH) | Cu(II) | Distorted Square Pyramid | Tridentate (deprotonated) | tandfonline.com |
| Ca(TEA)₂₂ | Ca(II) | Distorted Cubic | Tetradentate (N,O,O',O'') | lew.ro |
| [Ni₂(H₃L)₂Cl₂]Cl₂ | Ni(II) | Octahedral | Tetradentate | researchgate.net |
Influence of Ligand Conformation on Overall Complex Architecture
The conformational flexibility of the this compound ligand plays a critical role in determining the final architecture of the metal complex. The three hydroxyethyl (B10761427) arms of the ligand can rotate and orient themselves in various ways, an adaptability that is influenced by factors such as the nature of the counter-anion. researchgate.net
X-ray diffraction studies have shown that the same dicationic backbone can adopt different conformations depending on the counter-anion present in the crystal lattice, highlighting the ligand's ability to adjust its conformation in response to its chemical environment. researchgate.net This flexibility is evident in the "endo" and "exo" conformations observed in this compound cations. mdpi.com The "exo" conformation arises when one of the hydroxyethyl moieties rotates around the N-C bond. mdpi.com In solution, group 4 half-sandwich complexes containing the triethanolateamine ligand show rapid conformational exchange, which is a general feature of monomeric atrane and azatrane complexes. psu.edu This conformational dynamism is fundamental to the ligand's capacity to form diverse and stable coordination compounds.
Magnetic and Electronic Properties of this compound Coordination Compounds
The electronic structure of the metal centers in this compound complexes, as dictated by the ligand field, gives rise to distinct magnetic and electronic properties. These properties are a direct consequence of the coordination geometry and the nature of the metal-ligand interactions.
Examination of Spin States and Magnetic Behavior (e.g., Antiferromagnetism)
The magnetic behavior of this compound coordination compounds is rich and varied, encompassing antiferromagnetism, ferromagnetism, and single-molecule magnetism. The specific behavior is a result of the interplay between the electronic configurations of the metal centers and the structural parameters of the complex.
Antiferromagnetic coupling is a common feature in many polynuclear this compound complexes. researchgate.net In heptanuclear and octanuclear iron(III) clusters, dominant antiferromagnetic interactions between the Fe(III) centers lead to small spin ground states, such as S = 5/2 or S = 0. researchgate.netnih.gov For instance, magnetic studies on specific heptanuclear Fe(III) compounds unequivocally established an S = 5/2 spin ground state. nih.gov Similarly, variable-temperature magnetic susceptibility measurements on a defect dicubane cobalt(II)/cobalt(III) complex indicated antiferromagnetic interactions. researchgate.net In a linear trinuclear Cu(II) complex, [Cu₃(L1)₂(H₂tea)₂(NO₃)₂], antiferromagnetic coupling was observed with a J value of -28 cm⁻¹, resulting in a ground doublet state (S=1/2). rsc.orgresearchgate.net
Conversely, ferromagnetic interactions have also been identified. Certain linear trinuclear Cu(II) complexes, such as [Cu₃(L1)₄(H₂tea)₂], exhibit ferromagnetic exchange between the Cu(II) ions, with a J value of 33 cm⁻¹ and a ground multiplet spin state of S = 3/2. rsc.orgresearchgate.net A dinuclear Cu(II) complex also showed ferromagnetic behavior with a J value of 15 cm⁻¹. rsc.orgresearchgate.net
In more complex systems, competing magnetic interactions are observed. Nonanuclear Cu(II)-Lanthanide(III) clusters featuring triethanolamine display a mix of anti- and ferromagnetic interactions, which results in large-spin ground states. kuleuven.be Some of these compounds, particularly with anisotropic ions like Dy(III) and Tb(III), exhibit frequency-dependent out-of-phase AC susceptibility signals, which is indicative of single-molecule magnet (SMM) behavior. kuleuven.bersc.org A tetranuclear mixed-valence Co(II)₃Co(III) complex also shows SMM behavior under an applied DC field. rsc.org
| Complex | Magnetic Behavior | Ground Spin State (S) | Coupling Constant (J) | Reference |
|---|---|---|---|---|
| Heptanuclear Fe(III) Clusters | Antiferromagnetic | 5/2 | N/A | researchgate.netnih.gov |
| Octanuclear Fe(III) Cluster | Antiferromagnetic | 0 | N/A | researchgate.net |
| [Cu₃(L1)₄(H₂tea)₂] | Ferromagnetic | 3/2 | 33 cm⁻¹ | rsc.orgresearchgate.net |
| [Cu₃(L1)₂(H₂tea)₂(NO₃)₂] | Antiferromagnetic | 1/2 | -28 cm⁻¹ | rsc.orgresearchgate.net |
| [Cu₂(L1)₂(H₂tea)₂] | Ferromagnetic | N/A | 15 cm⁻¹ | rsc.orgresearchgate.net |
| Nonanuclear Cu(II)-Dy(III) Cluster | Competing AF/F, SMM | Large | N/A | kuleuven.be |
Electronic Absorption Properties and Ligand Field Theory Applications
The electronic absorption spectra of this compound complexes provide valuable insights into their electronic structure, which can be interpreted using Ligand Field Theory (LFT). numberanalytics.comwikipedia.org LFT, an extension of molecular orbital theory, describes how the interaction between metal d-orbitals and ligand orbitals affects the d-orbital energies, leading to observable electronic transitions. wikipedia.orglibretexts.org
In an octahedral ligand field, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). wikipedia.org Electronic transitions between these levels (d-d transitions) are often observed in the visible region of the spectrum. For example, the electronic absorption spectra of Co(II) complexes with triethanolamine show low-intensity broad bands around 500-550 nm, which are attributed to d-d transitions within the octahedral geometry. researchgate.net
The specific position of these absorption bands is influenced by the metal ion and the ligand field strength. In alkaline copper solutions containing TEA, the UV/Vis absorption peak appears at 720 nm. ias.ac.in For a bis(triethanolamine)nickel(II) dinitrate complex dissolved in ethanol, the experimental UV absorption peak was found at λₘₐₓ = 404 nm. mdpi.com This observation was supported by time-dependent density functional theory (TD-DFT) calculations, which predicted absorption peaks at 388 nm and 402 nm. mdpi.com The electronic absorption spectra for solid-state Ni(II) complexes with triethanolamine have also been reported, showing characteristic bands for six-coordinated configurations. oup.com
| Complex | Metal Center | λₘₐₓ (nm) | Solvent/State | Assignment | Reference |
|---|---|---|---|---|---|
| Ni(TEA)₂₂ | Ni(II) | 404 | Ethanol | d-d transition | mdpi.com |
| Cobalt(II) TEA Complex | Co(II) | ~500-550 | Solid | d-d transition | researchgate.net |
| Copper(II) TEA Complex | Cu(II) | 720 | Alkaline Solution | d-d transition | ias.ac.in |
| [Ni{N(CH₂CH₂OH)₃}₂]X₂ (X=Br⁻, NO₃⁻, ClO₄⁻) | Ni(II) | Multiple bands | Solid (reflectance) | d-d transitions | oup.com |
Supramolecular Assembly and Non Covalent Architectures Involving Triethanolammonium
Design Principles for Triethanolammonium-Based Supramolecular Frameworks
Key design principles include:
Harnessing Hydrogen Bonding: The multiple hydroxyl groups and the protonated amine group of the this compound cation are prime sites for hydrogen bonding. By choosing appropriate hydrogen bond acceptors (e.g., carboxylate or sulfonate groups on the anion), specific and predictable hydrogen bonding patterns can be targeted.
Anion Templating: The size, shape, and charge distribution of the anion can template the arrangement of the this compound cations, influencing the dimensionality and topology of the resulting network. jlu.edu.cniucr.orgnih.gov
Exploiting Other Non-Covalent Interactions: In addition to hydrogen bonding, interactions such as π-π stacking can be incorporated by using aromatic anions. researchgate.netiucr.org These interactions add another layer of control over the final architecture.
Reticular Chemistry Approach: The principles of reticular chemistry, which involve the assembly of molecular building blocks into predetermined network structures, can be applied to design covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) where this compound can be incorporated as a structural component or a guest molecule. rsc.orgmdpi.com
The deliberate combination of these interactions allows for the rational design of one-, two-, and three-dimensional supramolecular architectures with tailored properties.
Hydrogen-Bonded Networks in this compound Salts and Complexes
Hydrogen bonding is the dominant force in the formation of supramolecular structures involving this compound. researchgate.netresearchgate.netjlu.edu.cniucr.orgnih.goviucr.orgdntb.gov.uaaston.ac.uk The protonated nitrogen atom (N⁺-H) and the three hydroxyl groups (O-H) of the this compound cation readily participate in a variety of hydrogen bonding motifs.
In many this compound salts, the proton on the nitrogen atom forms trifurcated hydrogen bonds with the oxygen atoms of its own hydroxyl groups, creating a stable, cage-like conformation. researchgate.net These hydroxyl groups, in turn, form intermolecular hydrogen bonds with the anions or other surrounding molecules. researchgate.net This interplay of intra- and intermolecular hydrogen bonds is a key feature of this compound-based supramolecular chemistry.
Formation of One-Dimensional Chains and Two-Dimensional Layers
The directionality and specificity of hydrogen bonds in this compound salts often lead to the formation of extended, ordered structures such as one-dimensional (1D) chains and two-dimensional (2D) layers. researchgate.netresearchgate.netiucr.orgaston.ac.uk
1D Chains: O—H⋯O hydrogen bonds between the hydroxyl groups of the this compound cation and the oxygen atoms of anions (like carboxylates) can link the ionic units into infinite one-dimensional chains. iucr.org For instance, in the salt Cd(C6H15NO3)22, O—H⋯O hydrogen bonds connect the cationic and anionic moieties into chains. iucr.org
2D Layers: These 1D chains can be further organized into 2D layers through additional hydrogen bonding or other non-covalent interactions. In some cases, the free and coordinating hydroxyl groups of the triethanolamine (B1662121) molecules are involved in hydrogen bonding with the anions, creating an infinite two-dimensional network. iucr.org The combination of proton-transferred N–H···O and normal O–H···O hydrogen bonds can hold the salt units together, which then organize into higher-dimensional structures. researchgate.net
The table below summarizes examples of dimensional structures formed by this compound.
| Compound/System | Dimensionality | Key Interactions | Reference |
| Cd(C6H15NO3)22 | 1D Chains & 2D Network | O—H⋯O hydrogen bonds, π–π stacking | iucr.org |
| Co(C6H15NO3)22 | 2D Network | O—H⋯O hydrogen bonds | iucr.org |
| (HTEA)(4NB) and its Ni(II) complexes | 1D Chains & 2D Layers | N–H···O and O–H···O hydrogen bonds, π–π stacking | researchgate.net |
Anion-Directed Supramolecular Organization and Packing
The substituents on the anions can influence the dipole-dipole interactions between the anions and the this compound cations within the molecular aggregates. researchgate.net This can result in different hydrogen bonding patterns, for example, the formation of building blocks held together by one or two charge-assisted hydrogen bonds. researchgate.net
In the crystal structure of bis(triethanolamine-κ³N,O,O′)cobalt(II) bis[2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate], the crystal packing reveals layers of hydrogen-bonded cations sandwiched between layers of hydrogen-bonded anions. iucr.org This layered arrangement is a direct consequence of the interplay between the this compound cations and the specific anions. The development of anion-coordination-directed self-assemblies has become a powerful approach in supramolecular chemistry. rsc.org
Self-Assembly Processes and Hierarchical Structural Formation
The formation of complex supramolecular architectures from this compound-based components is a result of self-assembly processes, where molecules spontaneously organize into well-defined, stable structures. pnas.org This process is driven by the minimization of the system's free energy through the formation of multiple non-covalent interactions. mdpi.com
Hierarchical structural formation is observed where primary assemblies, such as hydrogen-bonded chains, further organize into more complex secondary and tertiary structures, like layers and three-dimensional networks. researchgate.netiucr.org This hierarchical assembly is a key principle in creating complex and functional materials. The process is often influenced by factors such as solvent and stoichiometry, which can direct the system towards either organogelation or crystallization. rsc.orgresearchgate.net
The concept of self-assembly is central to building molecular-level devices and machines, where reversible assembling and disassembling can be controlled by external stimuli. pnas.org
Pi-Pi Stacking Interactions in this compound Systems
For example, in the cadmium salt Cd(C6H15NO3)22, each anion is linked to a symmetry-related anion through π–π stacking interactions between their benzene (B151609) and thiazoline (B8809763) rings, with a minimum centroid-to-centroid separation of 3.604 (2) Å. iucr.org These stacking interactions, in conjunction with hydrogen bonds, help to establish a double-layer polymeric network. iucr.org Similarly, in complexes of this compound 4-nitrobenzoate (B1230335), 1D supramolecular chains formed by hydrogen bonds are further assembled into 2D layers via π-π stacking. researchgate.net
The table below details some systems where π-π stacking is a key feature.
| System | Interacting Aromatic Groups | Centroid-to-Centroid Distance (Å) | Resulting Structure | Reference |
| Cd(C6H15NO3)22 | Benzene and thiazoline rings of NBTA⁻ anions | 3.604 (2) | Double-layer polymeric network | iucr.org |
| (HTEA)(4NB) and its Ni(II) complexes | 4-nitrobenzoate anions | Not specified | 2D layers from 1D chains | researchgate.net |
Topological Analysis of Complex Supramolecular Networks
Topological analysis is a powerful tool used to simplify and classify the complex supramolecular networks formed in this compound-based crystals. iucr.org This approach represents the molecular components (nodes) and the interactions between them (linkers) as a graph, allowing for the determination of the network's underlying topology.
This method has been used to describe the connectivity in various coordination polymers and supramolecular systems involving triethanolamine. In some cases, this analysis has revealed rare or previously undocumented topological types. For instance, a binodal supramolecular framework with an unreported (3,5)-binodal topology was identified in a triethanolamine complex. dntb.gov.ua In another study involving copper(II) aminoalcohol complexes, including one with triethanolamine, the topological analysis of the supramolecular networks, formed through extensive hydrogen bonding, disclosed some rare and even undocumented topological types. ulisboa.pt This highlights the ability of the this compound moiety to facilitate the formation of novel and complex supramolecular architectures.
Triethanolammonium in Advanced Materials Science and Industrial Chemical Processes
Catalytic Applications of Triethanolammonium Compounds and Complexes
Triethanolamine (B1662121) and its corresponding cation, this compound, have demonstrated significant utility in the field of catalysis, functioning both as a ligand to stabilize and activate metal centers and as a promoter to enhance reaction rates and selectivity.
Role of this compound as a Ligand or Promoter in Catalytic Systems
This compound compounds are versatile in catalytic systems, where triethanolamine can act as a multidentate ligand or the this compound cation can serve as a promoter. As a ligand, triethanolamine, with its three hydroxyl groups and one nitrogen donor atom, can coordinate to metal ions in various modes, including as a tridentate or tetradentate ligand. rjpn.org This coordination can stabilize the metal catalyst, influence its electronic properties, and create a specific steric environment around the active site, thereby directing the outcome of the catalytic reaction.
In palladium-catalyzed Heck reactions, for instance, triethanolamine has been successfully employed as an efficient and reusable base, ligand, and reaction medium, eliminating the need for traditional phosphane ligands. psu.edu This approach simplifies the catalytic system and offers environmental benefits. psu.edu The olefination of iodo- and bromoarenes proceeds in good to excellent yields in the presence of a palladium catalyst within triethanolamine. psu.edu Similarly, a deep eutectic solvent composed of choline (B1196258) chloride and triethanolamine has been shown to act as a dual catalyst and solvent system for palladium-catalyzed O-arylation reactions, highlighting its multifunctional role. mdpi.com
Triethanolamine also functions as a promoter in various catalytic processes. In the photocatalytic reduction of carbon dioxide (CO₂), triethanolamine acts as a sacrificial electron donor. nih.gov It can also directly interact with CO₂ to form a zwitterionic adduct, which facilitates subsequent catalytic steps. nih.govacs.orgresearchgate.net Studies on ruthenium-based photocatalytic systems have revealed that triethanolamine is actively involved in crucial steps like metal-hydride formation and hydride transfer to CO₂. acs.orgresearchgate.netnih.gov Furthermore, in the Haber-Bosch process for ammonia (B1221849) synthesis, triethanolamine is utilized for gas scrubbing to remove CO₂ from the gas mixture. utexas.edu
The promotional effect of triethanolamine extends to other reactions as well. For example, it has been shown to increase the rate of mesitylene (B46885) oxidation catalyzed by cobalt bromide and improve the catalytic performance of CuBr/PMDETA in atom transfer radical polymerization. lupinepublishers.com
| Catalytic System | Role of this compound | Reactants | Products | Reference(s) |
| Palladium-Catalyzed Heck Reaction | Ligand, Base, Solvent | Iodo/Bromoarenes, Olefins | Substituted Alkenes | psu.edu |
| Palladium-Catalyzed O-Arylation | Component of Deep Eutectic Solvent/Catalyst System | Phenol Derivatives, Aryl Halides | Diaryl Ethers | mdpi.com |
| Photocatalytic CO₂ Reduction (Ru-complex) | Sacrificial Electron Donor, Promoter | CO₂, Electron Donor | Formate (B1220265) | nih.govacs.orgresearchgate.netnih.gov |
| Atom Transfer Radical Polymerization | Promoter | Monomer, Initiator | Polymer | lupinepublishers.com |
Application in Polymerization and Oxidation Reactions
The unique chemical properties of triethanolamine make it a valuable component in both polymerization and oxidation reactions. It can act as a catalyst, initiator, or modifier, influencing reaction kinetics and the properties of the final products.
In polymerization, triethanolamine can be part of the initiator system. For the aqueous polymerization of acrylamide, a redox system of sodium pyrosulfite and triethanolamine has been shown to generate radicals and initiate polymerization at low temperatures. tandfonline.com The rate of polymerization is dependent on the concentration of the triethanolamine-containing initiator system. tandfonline.com Further studies on the polymerization of acrylonitrile (B1666552) initiated by a manganese(III)-triethanolamine redox system demonstrated that the initial reaction rate increases with the concentration of triethanolamine, with the reaction showing a fractional order dependence on the triethanolamine concentration. rjpn.org Triethanolamine can also be polymerized itself through condensation polymerization to form polytriethanolamine, which can then be used as a base for synthesizing surfactants. researchgate.net
Triethanolamine and its complexes are also effective in various oxidation reactions. Multinuclear copper-triethanolamine complexes have been reported as selective and efficient catalysts for the peroxidative oxidation of alkanes under mild conditions. researchgate.net In the selective catalytic oxidation of triethylamine (B128534), a Mn-Ce/ZSM-5 catalyst showed high efficiency, with the addition of ceria promoting the generation of high-valence manganese ions and improving the catalyst's redox capacity. nih.gov The complete conversion of triethylamine was achieved at 220 °C. nih.gov
Furthermore, triethanolamine can act as a hole scavenger in photocatalytic oxidation processes. In studies of water oxidation on titania photoanodes, triethanolamine accelerates hole transfer to the electrolyte, mimicking the effect of accelerated catalysis. rsc.org The kinetics of the aqueous phase oxidation of triethylamine by OH radicals have also been studied, revealing different rate constants for the neutral and protonated forms of the amine. acs.org
| Reaction Type | Monomer/Substrate | Catalytic System/Conditions | Key Finding | Reference(s) |
| Aqueous Polymerization | Acrylamide | Triethanolamine/Sodium Pyrosulfite | Initiation of polymerization at low temperatures; rate dependent on initiator concentration. | tandfonline.com |
| Aqueous Polymerization | Acrylonitrile | Manganese(III)-Triethanolamine | Initial rate increases with triethanolamine concentration; fractional order dependence. | rjpn.org |
| Peroxidative Oxidation | Alkanes | Copper-Triethanolamine Complexes | Selective and efficient catalysis under mild conditions. | researchgate.net |
| Photocatalytic Water Oxidation | Water | Titania Photoanode with Triethanolamine | Triethanolamine acts as a hole scavenger, accelerating hole transfer. | rsc.org |
Electrochemical Behavior and Applications in Material Processing
The electrochemical properties of this compound and its complexes are leveraged in various material processing applications, from the electrodeposition of metal alloys to the inhibition of corrosion.
This compound as a Complexing Additive in Electrodeposition Processes
Triethanolamine is widely used as a complexing agent in electrodeposition baths to control the deposition process and influence the properties of the resulting metallic coatings. By forming stable complexes with metal ions, triethanolamine can alter their reduction potentials, affect the deposition kinetics, and promote the formation of uniform, fine-grained deposits.
In the electrodeposition of Zn-Fe alloys from an acid sulfate (B86663) bath, triethanolamine was found to be a suitable complexing agent for both zinc and iron. nmfrc.org The concentration of triethanolamine in the bath significantly impacts the composition of the deposited alloy. For example, the zinc content in the deposit was observed to increase with triethanolamine concentration up to 0.1 M and then slightly decrease. nmfrc.org Similarly, in the electrodeposition of Zn-Ni alloys, triethanolamine acts as a complexing agent that can suppress hydrogen evolution and increase the current efficiency for alloy deposition. psu.edu The addition of triethanolamine to an alkaline bath for Zn-Ni alloy electroplating was shown to influence the deposition potential and the nickel content of the coating, with a molar ratio of TEA/Ni²⁺ of 2 yielding a fine-grained coating with high corrosion resistance. researchgate.net
The effect of triethanolamine has also been studied in the electrodeposition of Zn-Co alloys. In an acid sulfate bath, increasing the concentration of triethanolamine led to an increase in the cobalt percentage in the alloy. jetir.org In an alkaline zincate solution, triethanolamine served as a complexing agent for Co²⁺, and the deposition behavior shifted from normal to anomalous co-deposition with increasing current density. jst.go.jp
| TEA Concentration (M) | Wt % Zn in Deposit | Deposition Rate (µm/hr) | Reference(s) |
| 0.025 | ~68 | ~25 | nmfrc.org |
| 0.1 | ~82 | ~30 | nmfrc.org |
| 0.6 | ~78 | ~28 | nmfrc.org |
Conditions: pH 4, Temp 50 °C, CD 20 mA/cm², Zn/Fe ratio 80/20 in bath.
Investigation of this compound in Corrosion Inhibition Formulations
Triethanolamine and its derivatives are frequently incorporated into corrosion inhibition formulations for various metals and alloys. They function primarily by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.
The corrosion inhibition performance of triethanolamine for AZ91D magnesium alloy in a 3.5 wt.% NaCl solution has been demonstrated to be effective, with the molecule acting as a mixed-type inhibitor. researchgate.net The adsorption of triethanolamine on the alloy surface was found to follow the Langmuir adsorption isotherm. researchgate.net For steel, triethanolamine phosphate (B84403) esters have been shown to be effective corrosion inhibitors, particularly when combined with other components like orthophosphates or phosphonates. google.com A study on ductile cast iron showed that triethanolamine phosphate provides a stable inhibitory effect, effectively reducing the corrosion rate. mdpi.com
In another study, triethanolamine decanedioate was investigated as a water-soluble corrosion inhibitor for steel. It exhibited superior corrosion resistance compared to triethanolamine alone, with an inhibition efficiency of up to 98.66% at a concentration of 2.4 M. jst.go.jp The complex of triethanolamine and sodium tungstate (B81510) has also been shown to have a synergistic inhibitory effect on the corrosion of brass in simulated cooling water. psu.edu
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference(s) |
| Triethanolamine | AZ91D Mg Alloy | 3.5 wt.% NaCl | - | Good | researchgate.net |
| Triethanolamine Decanedioate | Q215 Mild Steel | 0.1 M NaCl | 2.4 M | 98.66 | jst.go.jp |
| Triethanolamine | Brass | Simulated Cooling Water | 30 mg/L | 45.35 | psu.edu |
| TEA + Na₂WO₄ (1:9 ratio) | Brass | Simulated Cooling Water | 20 mg/L | 89.08 | psu.edu |
Electrochemical Oxidation and Reduction Mechanism Studies
The electrochemical behavior of triethanolamine itself, as well as its complexes, has been the subject of detailed investigation to understand its redox mechanisms. These studies are crucial for its application in areas like electrocatalysis and redox flow batteries.
The electrochemical oxidation of triethanolamine at a carbon paste electrode has been studied using cyclic voltammetry. researchgate.net The process is pH-dependent, with the oxidation signal being significantly enhanced in an acetate (B1210297) buffer of pH 5.4. researchgate.net Studies on the oxidation of a bis(triethanolamine)nickel(II) dinitrate complex showed an irreversible oxidation process of Ni²⁺ to Ni³⁺ at a potential of 0.72 V, which is lower than the oxidation potential of the free triethanolamine ligand (1.530 V). mdpi.com
The reduction of metal-triethanolamine complexes is also of significant interest. Films of magnetite (Fe₃O₄) have been deposited by the electrochemical reduction of an Fe(III)-triethanolamine complex in an aqueous alkaline solution. researchgate.net The mechanism involves the reduction of the Fe(III) complex at the cathode. researchgate.net Similarly, the indirect electrochemical reduction of dispersed vat dyes, such as indigo, can be achieved using an iron-triethanolamine complex as a regenerable reducing agent. researchgate.net The Fe(III)-triethanolamine complex is cathodically reduced to the Fe(II) form, which then reduces the dye. researchgate.net The redox potential of the Fe(II/III)-triethanolamine complex, at around -1050 mV (vs. Ag/AgCl), also makes it a candidate for use in redox-flow batteries. researchgate.net
Kinetic studies on the oxidation of triethanolamine by various agents, such as potassium ferrate and potassium bromate (B103136) catalyzed by Ru(III), have been conducted to elucidate the reaction mechanisms. epa.govresearchgate.net These studies often propose the formation of a complex between the oxidant and the triethanolamine or its metal complex as a key step in the reaction pathway. epa.gov
Development of Functional Materials Utilizing this compound
This compound and its parent amine, triethanolamine (TEA), are pivotal in the development of a wide array of functional materials. Their utility stems from the ability of TEA to act as a complexing agent, a pH buffer, a dispersant, and a precursor in various synthesis processes. These properties are harnessed to create advanced materials with tailored characteristics for specific high-performance applications.
Integration into Advanced Ceramics and Cementitious Composites
In the realm of construction and materials science, triethanolamine (TEA) is a significant additive in advanced cementitious composites. It is particularly noted for its role in enhancing the performance of self-healing strain-hardening cementitious composites (SH2CC). surrey.ac.uk The incorporation of TEA into a high-volume-fly-ash matrix, especially in combination with mineral substitutes like reactive magnesium oxide (MgO) and quicklime, has been shown to optimize crack width control. surrey.ac.uk
Research indicates that a combination of 5% mineral substitute and a 1.5% TEA additive can limit crack widths to below 12 μm, even under dynamic reversed-cyclic preloading. surrey.ac.uk This combination also demonstrates the highest potential for mechanical strengthening after healing, with the modulus of rupture, first cracking strength, and flexural stiffness reaching up to 160%, 137%, and 210% of their original values, respectively. surrey.ac.uk Microstructural analysis reveals that TEA can pause hydration under air curing and resume the process upon water contact, which significantly enhances crack healing and mechanical strengthening. surrey.ac.uk
Furthermore, TEA influences the hydration process of cement at its early stages. researchgate.netresearchgate.net It can accelerate the dissolution of aluminate and ferric ions, promoting the formation of ettringite, which contributes to the early-age strength of cementitious materials. researchgate.netsciopen.com Studies have shown that TEA tends to accelerate the dissolution of tetracalcium aluminoferrite (C4AF) and increases the iron concentration in the pore solution of cement paste. researchgate.net
| Composite Formulation | Crack Width Control | Mechanical Property Recovery (Post-Healing) | Crack Sealing Efficiency |
| SH2CC with 5% MS and 1.5% TEA | Below 12 μm | Modulus of Rupture: up to 160% | Up to 88% after 14 days water immersion |
| First Cracking Strength: up to 137% | |||
| Flexural Stiffness: up to 210% |
Precursor Role in Thin Film Technologies and Metal Oxide Synthesis
Triethanolamine (TEA) serves as a crucial precursor and chelating agent in the synthesis of various thin films and metal oxides through methods like sol-gel processing and chemical bath deposition. fraunhofer.deresearchgate.netscilit.commdpi.com Its ability to form stable complexes with metal ions facilitates controlled hydrolysis and condensation, leading to the formation of high-quality nanomaterials with desired morphologies and properties. researchgate.netmdpi.com
In thin film technology, TEA is used as a complexing agent to prepare soluble precursor powders for materials like titania and alumina. fraunhofer.de These precursors can be dissolved to form long-term stable coating solutions, allowing for the deposition of thin films with adjustable refractive indices. fraunhofer.de For instance, titania-alumina thin films prepared with a TEA-based precursor system exhibit a refractive index that can be tuned between 1.48 and 2.37. fraunhofer.de TEA also acts as a stabilizing agent in the chemical bath deposition of thin films such as Copper Zinc Tin Sulfide (CZTS) and Tin Sulfide (SnS). ijraset.comnepjol.info
TEA is widely employed in the synthesis of various metal oxide nanoparticles. It has been used as a chelating agent to create single-source precursors for metal oxides of cerium, aluminum, copper, and cadmium. researchgate.net Specific examples include:
α-Alumina (α-Al2O3): Nanocrystalline α-Al2O3 powders with an average particle size of approximately 25 nm have been synthesized by the pyrolysis of an aluminum-TEA complex. researchgate.net
Zinc Oxide (ZnO): ZnO nanoparticles have been prepared via a sol-gel process using TEA as a surfactant. scilit.com The solvothermal synthesis of ZnO nanoparticles in a TEA medium has also been shown to produce homogenous hexagonal (wurtzite) structures. nih.gov
Tin Oxide (SnOx): TEA is used as a complexing agent in the chemical bath deposition of nanocrystalline SnOx thin films, which helps in decreasing the deposition time and temperature. nih.govresearchgate.net
Chromium(III) Oxide (Cr2O3): Cr2O3 nanoparticles have been synthesized using TEA as a template under microwave irradiation, resulting in particles with sizes ranging from 25-70 nm. ut.ac.ir
Nickel Oxide (NiO): A bis(triethanolamine)nickel(II) dinitrate complex has been synthesized and identified as a promising precursor for the synthesis of nickel oxide via thermal decomposition. mdpi.com
| Metal Oxide | Synthesis Method | Role of Triethanolamine | Resulting Material Characteristics |
| Titania-Alumina | Sol-gel | Complexing agent | Thin films with adjustable refractive index (1.48-2.37) |
| α-Alumina | Pyrolysis of complex | Chelating agent | Nanocrystalline powder (~25 nm) |
| Zinc Oxide | Sol-gel / Solvothermal | Surfactant / Polymer agent | Homogenous nanoparticles (33-48 nm) |
| Tin Oxide | Chemical Bath Deposition | Complexing agent | Nanocrystalline thin films |
| Chromium(III) Oxide | Microwave Irradiation | Template | Nanoparticles (25-70 nm) |
| Nickel Oxide | Thermal Decomposition | Precursor complex | - |
This compound-Modified Materials for Carbon Dioxide Capture and Conversion
Triethanolamine-modified materials are being extensively investigated for their potential in carbon dioxide (CO2) capture and conversion, addressing critical environmental concerns. scientific.netnih.govresearchgate.net
For CO2 capture, TEA is impregnated onto various porous support materials to enhance their adsorption capacity. scientific.netnih.govresearchgate.netjournalcjast.com The amine groups in TEA provide active sites for CO2 binding. Examples include:
TEA-Modified Mesoporous Silica: These materials have shown a CO2 adsorption capacity of 28.01 mg/g at room temperature with a desorption rate of 99% at 90°C. scientific.net
TEA-Modified Layered Double Oxide: A composite of TEA and nickel-cobalt-aluminum layered double oxide (NiCoAl-LDO) exhibited a CO2 capacity of 1.27 mmol/g at 0 °C, which is double that of the unmodified LDO. nih.gov In this system, CO2 is converted to bicarbonates, which increases the theoretical amine efficiency and reduces the energy required for desorption. nih.gov
TEA-Modified Montmorillonite Clay: This adsorbent showed a CO2 adsorption capacity of 248.55 mg/g under optimal conditions. researchgate.net
TEA-Modified Activated Carbon: Activated carbon from Jatropha curcas shells modified with TEA showed a CO2 adsorption capacity of 78 mg/g. journalcjast.com
In the field of CO2 conversion, triethanolamine plays a multifaceted role, often acting as a sacrificial electron donor in photocatalytic systems. eurekalert.orgscispace.comscientific.net However, recent studies have revealed that TEA can also act as a photocatalyst itself for the conversion of CO2 into carbon monoxide (CO) and methane (B114726) (CH4). scispace.com In multicomponent systems for the photochemical conversion of CO2 to formate, TEA has been found to enhance key steps of the catalytic cycle, acting as a proton source and interacting with CO2 to form a zwitterionic adduct. eurekalert.org A catalytic system of triethanolamine and potassium iodide has also proven effective for the chemical fixation of CO2 with epoxides to produce cyclic carbonates. tandfonline.com
| Modified Material | Application | Key Finding |
| TEA-Mesoporous Silica | CO2 Capture | Adsorption capacity of 28.01 mg/g at room temperature. scientific.net |
| TEA-Layered Double Oxide | CO2 Capture | CO2 capacity of 1.27 mmol/g at 0°C, double that of the unmodified material. nih.gov |
| TEA-Montmorillonite Clay | CO2 Capture | Adsorption capacity of 248.55 mg/g. researchgate.net |
| TEA-Activated Carbon | CO2 Capture | Adsorption capacity of 78 mg/g. journalcjast.com |
| Triethanolamine (itself) | CO2 Conversion | Can act as a photocatalyst for CO2 conversion to CO and CH4. scispace.com |
| Triethanolamine/KI system | CO2 Conversion | Efficiently catalyzes the reaction of CO2 with epoxides to form cyclic carbonates. tandfonline.com |
Sensing Applications Based on this compound Systems
The chemical properties of this compound and triethanolamine are also leveraged in the development of advanced sensing technologies.
Design of Colorimetric Sensor Arrays for Analytical Detection
Colorimetric sensor arrays offer a rapid, low-cost, and sensitive method for the detection and differentiation of various chemical compounds. nih.govresearchgate.netrsc.org A smartphone-based colorimetric sensor array has been developed for the determination and differentiation of several organic and inorganic bases, including triethanolamine. nih.gov This system utilizes color-sensitive dyes as sensor elements. nih.gov The interaction of the analytes with the dyes produces distinct color patterns that can be captured by a digital camera and analyzed to identify and quantify the substances. nih.gov Such arrays have successfully differentiated analytes at concentrations ranging from 0.001 to 1.0 mol L-1 with high sensitivity. nih.gov
This compound Components in Photocatalytic Sensor Systems
In the context of photocatalysis, triethanolamine is frequently used as a sacrificial electron donor in various systems. pixel-online.netmdpi.comnih.gov This property is also utilized in mechanistic studies within photocatalytic sensor systems. For instance, in investigating the photocatalytic degradation of dyes like methylene (B1212753) blue using a Pt/TiO2 photocatalyst, triethanolamine is used as a scavenger for photogenerated holes (h+). mdpi.comresearchgate.net By observing the effect of TEA on the reaction rate, researchers can elucidate the roles of different reactive species in the photocatalytic process. mdpi.com This helps in understanding the reaction mechanism and designing more efficient photocatalytic systems for sensing and degradation applications.
Solution Chemistry and Interfacial Phenomena of Triethanolammonium Species
Ion-Pairing Phenomena of Triethanolammonium Cations in Solution
Ion pairing is a phenomenon where oppositely charged ions associate in solution to form a distinct chemical entity. vaia.com This association is driven by electrostatic attraction strong enough to overcome the random thermal motion of the ions. vaia.com The resulting ion pairs can be classified as either contact ion pairs (CIPs), where the ions are in direct contact, or solvent-separated ion pairs (SSIPs), where one or more solvent molecules are positioned between the cation and anion. vaia.com In the context of this compound, this phenomenon is crucial for understanding its behavior in various chemical and biological systems.
Factors Governing Ion-Pair Formation and Stability
The formation and stability of ion pairs, including those involving the this compound cation, are influenced by several key factors:
Ion Size and Charge: Larger ions and those with higher charges are more prone to forming ion pairs due to stronger electrostatic attraction. vaia.com
Solvent Properties: The dielectric constant of the solvent plays a significant role. mdpi.com Solvents with low dielectric constants favor ion pairing because there is less competition from solvent-ion interactions. nih.gov Polar solvents like water can decrease ion pairing by solvating and stabilizing individual ions. vaia.com
Concentration: Higher concentrations of ions in a solution increase the probability of encounters between oppositely charged ions, thus promoting ion pair formation. vaia.com
Temperature: An increase in temperature leads to greater thermal motion of ions, which can reduce the stability of existing ion pairs. vaia.com
Hydrogen Bonding: The ability of the cation and anion to form hydrogen bonds can significantly influence the stability and structure of the ion pair. plasticsurgerykey.com In the case of this compound, which has hydroxyl groups, hydrogen bonding is a particularly important factor. acs.orgnih.gov Quantum chemical studies have shown that this compound-based ion pairs are stabilized by multiple hydrogen bonds between the protons of the N-H and O-H groups of the cation and the oxygen atoms of the counter-anion. acs.orgnih.gov The N-H group is a stronger proton donor than the O-H groups, leading to stronger N-H···O hydrogen bonds. acs.orgnih.gov
Steric Factors: The three-dimensional arrangement of atoms in the ions can affect how closely they can approach each other, influencing the stability of the ion pair. acs.org
A study on protic ionic liquids based on the this compound cation and various inorganic acid anions (sulfuric, nitric, phosphoric, and phosphorus acids) revealed a direct relationship between the binding energies of the ion pairs and their experimental melting points. acs.org A lower absolute value of the binding energy between the ions correlated with a lower melting point. acs.org
Influence of Counterions on Solubility and Partitioning Behavior
The nature of the counterion paired with the this compound cation has a profound impact on the solubility and partitioning behavior of the resulting salt.
This compound salts often exhibit greater solubility in water compared to the corresponding salts of alkali metals. wikipedia.orgatamanchemicals.com This increased solubility is advantageous in formulations where a less alkaline product is desired, as the use of alkali metal hydroxides for salt formation would result in a more basic solution. wikipedia.orgatamanchemicals.com For example, octanoic acid triethanolamine (B1662121) salt is noted for its enhanced water solubility, making it useful in water-soluble cutting fluids for metalworking.
The lipophilicity of the counterion is a critical factor. plasticsurgerykey.com An increase in the carbon chain length of an organic counterion can improve its lipophilicity, which in turn can enhance the partitioning of the ion pair into a less polar (lipid) environment. researchgate.net This principle is utilized in various applications, such as improving the skin permeation of pharmaceutical drugs. nih.gov Studies on diclofenac (B195802) salts have shown that the choice of amine counterion, including triethanolamine, affects the permeation of the drug through membranes. nih.gov
The structure of the counterion also plays a role. Small, compact counterions tend to form crystalline salts with high melting points and moderately improved solubility. researchgate.net The ability of the counterion to participate in hydrogen bonding is also a major determinant of the salt's solubility. researchgate.net In aqueous environments, this compound salts will dissociate, and the counterion will not fundamentally alter the pathways of tissue disposition or metabolism. europa.eu
Acid-Base Equilibria and Protonation States of Triethanolamine and this compound in Solution
Triethanolamine (TEA) is a tertiary amine and a triol, meaning it has a nitrogen atom that can accept a proton (acting as a base) and three hydroxyl groups. wikipedia.org In solution, it participates in acid-base equilibria, primarily involving the protonation of the nitrogen atom to form the this compound cation (TEAH⁺). udc.es
The protonation equilibrium can be represented as: N(CH₂CH₂OH)₃ + H⁺ ⇌ HN⁺(CH₂CH₂OH)₃
The pKa of protonated triethylamine (B128534) is 10.75, which indicates that triethanolamine is a weak base. wikipedia.org A 1% solution of TEA in water has a pH of approximately 10. wikipedia.org The basicity of TEA is a key factor in its use for neutralizing fatty acids and adjusting the pH of formulations. wikipedia.orgatamanchemicals.com
The acid-base behavior of TEA is significantly influenced by the composition of the solution, particularly the presence of electrolytes. udc.es Studies have shown that the basicity of TEA can be altered by different salts. For instance, CaCl₂ decreases the basicity of TEA, while other electrolytes like NaCl, KCl, and MgCl₂ can increase it. udc.es This effect is attributed to the interactions between the ions in the solution. udc.es
In protic ionic liquids formed from triethanolamine and sulfonic acids, the proton from the acid transfers to the nitrogen atom of TEA. researchgate.net The formation of the protonated this compound cation is confirmed by spectroscopic methods, which show the presence of an N⁺-H bond and intramolecular hydrogen bonds between this proton and the oxygen atoms of the hydroxyl groups, forming a cyclic-type structure. researchgate.net
The protonation of TEA is also a critical step in certain industrial processes, such as CO₂ capture. researchgate.netacs.org By protonating the TEA solution with a strong acid like HCl, its reactivity with CO₂ can be eliminated, allowing for the direct measurement of physical properties like CO₂ solubility and diffusivity. researchgate.netacs.org
Colloidal and Interfacial Behavior of this compound-Containing Systems
Triethanolamine and its salts are widely used as surfactants and emulsifying agents, which points to their significant activity at interfaces. wikipedia.orgphexcom.com Surfactants are molecules that have both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. nih.gov This dual nature causes them to accumulate at interfaces, such as the boundary between oil and water, where they can reduce interfacial tension and stabilize emulsions. nih.gov
When mixed in equimolar proportions with a fatty acid like stearic acid or oleic acid, triethanolamine forms an anionic soap. phexcom.com This soap, which is a salt of the this compound cation and the fatty acid anion, has a pH of about 8 and is an effective emulsifying agent for creating stable oil-in-water emulsions. phexcom.com Typically, concentrations of 2-4% v/v of triethanolamine and 2-5 times that amount of fatty acid are used for emulsification. phexcom.com
This compound-based surfactants can also form micelles in solution. Micelles are aggregates of surfactant molecules that form when the surfactant concentration exceeds a certain point known as the critical micelle concentration (cmc). nih.gov In aqueous solutions, the hydrophobic parts of the surfactant molecules cluster together in the core of the micelle, while the hydrophilic heads remain in contact with the surrounding water. nih.gov The formation of micelles is influenced by factors such as temperature, pH, and the presence of other substances in the solution. researchgate.net
The interfacial behavior of this compound-containing systems is also relevant in the context of microgels. Microgels are soft, porous polymer particles that can respond to external stimuli like temperature and pH. mdpi.com Their ability to adsorb at interfaces makes them useful for applications such as stabilizing emulsions and creating responsive coatings. mdpi.com
Furthermore, the interfacial properties of this compound have been explored in enhancing the flotation of minerals. mdpi.com Triethanolamine has been shown to be a promising alternative to ammonia (B1221849) for improving the surface sulfidization and flotation recovery of smithsonite. mdpi.com
Solvation Dynamics and Solvent Effects on this compound Interactions
Solvation dynamics refers to the process by which solvent molecules rearrange around a solute following a change in the solute's properties, such as its charge distribution after a chemical reaction or photoexcitation. uni-hamburg.de These dynamics are crucial for understanding reaction mechanisms in solution, as the solvent can stabilize transition states and intermediates. uni-hamburg.denih.gov
For reactions involving the formation of ions, such as the protonation of an amine, the solvent's response is critical. nih.gov The initial solvation of a newly formed ion pair may not be at equilibrium, and this non-equilibrium solvation can influence subsequent reaction pathways. nih.gov
In the case of this compound, its interactions with the surrounding solvent are complex due to its ability to act as both a hydrogen bond donor (through its hydroxyl groups and the protonated amine group) and a hydrogen bond acceptor (through the nitrogen and oxygen atoms). acs.orgnih.gov
Studies on the spectral dynamics of chemical probes in mixed solvent systems, such as tetrahydrofuran (B95107) (THF) and triethanolamine (TEOA), have shown that the solvation dynamics can be non-monotonic with respect to the solvent composition. nsf.gov For instance, the slowest spectral diffusion in THF/TEOA solutions was observed at a 20% (v/v) concentration of TEOA, a phenomenon attributed to solvent exchange processes. nsf.gov
The nature of the solvent also significantly impacts the self-assembly of this compound-based systems. For example, the organogelation of adipic acid and triethanolamine has been shown to be dependent on the solvent used, with different solvents leading to distinct morphological patterns in the resulting gels and crystals. rsc.org This highlights the importance of solvent polarity and diversity in controlling the supramolecular structures formed. rsc.org
The table below summarizes the solubility of triethanolamine in various solvents.
Table based on data from phexcom.com.
The following table lists the chemical compounds mentioned in this article.
Future Research Directions and Emerging Avenues in Triethanolammonium Chemistry
Integration of Advanced Analytical Techniques for Real-Time Probing
The progression from traditional batch processing to more sophisticated continuous manufacturing necessitates the adoption of advanced analytical methodologies. Process Analytical Technology (PAT) is a key framework in this evolution, aiming to design, analyze, and control manufacturing processes through real-time measurements of critical quality and process parameters. adragos-pharma.commt.com The goal is to build quality into the product from the outset, rather than relying on end-product testing. mt.com
For triethanolammonium synthesis and its applications, the integration of in-line and on-line analytical tools is crucial for real-time monitoring and control. bruker.com Spectroscopic techniques are particularly promising for this purpose. A study on the visible-light-induced polymerization of hydrogels using an eosin/triethanolamine (B1662121) system demonstrated the use of a combined UV-Vis/FT-NIR analytical tool for simultaneous, real-time monitoring of both the photosensitizer concentration and the monomer conversion. researchgate.netrsc.org This approach provides detailed insights into reaction kinetics, including inhibition periods and polymerization rates. researchgate.net
Future research will likely focus on adapting and refining such techniques for various this compound-involved reactions. The development of robust probes and sensors, potentially based on nanostructured materials, for continuous monitoring in industrial settings is an active area of investigation. vulcanchem.com The ability to track reaction progress and impurity profiles in real time will lead to optimized processes with higher yields, improved safety, and reduced waste. mt.com
Potential Real-Time Probing Techniques for this compound Chemistry:
| Analytical Technique | Information Gained | Potential Application in this compound Chemistry |
| Raman Spectroscopy | Molecular vibrations, functional groups, concentration | Monitoring the synthesis of this compound salts and derivatives, reaction kinetics. mdpi.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis, concentration | In-situ monitoring of polymerization reactions involving this compound. mdpi.com |
| UV-Vis Spectroscopy | Concentration of chromophores, reaction progress | Tracking the consumption of reactants and formation of products in real-time. researchgate.net |
| Focused Beam Reflectance Measurement (FBRM) | Particle size and distribution | Controlling crystallization processes of this compound compounds. globalresearchonline.net |
Application of Machine Learning and Artificial Intelligence in this compound Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate chemical research and development. mdpi.com These computational approaches can analyze vast datasets to identify patterns, predict properties, and guide experimental design, which was previously unfeasible with manual methods. nih.govnih.gov In the context of this compound chemistry, AI and ML can be applied to several key areas.
One significant application is in the prediction of the physicochemical properties of novel this compound derivatives and formulations. nih.gov For instance, quantitative structure-activity relationship (QSAR) models, which are built using machine learning algorithms, can predict the biological or chemical activity of compounds based on their molecular structure. nih.gov This can be particularly useful in screening large libraries of potential this compound-based compounds for specific applications, such as in the development of new ionic liquids or catalysts. researchgate.net
Furthermore, AI can be instrumental in optimizing reaction conditions for the synthesis of this compound and its derivatives. nsf.gov By analyzing data from previous experiments, machine learning models can identify the optimal parameters (e.g., temperature, pressure, catalyst concentration) to maximize yield and minimize byproducts. This data-driven approach can significantly reduce the time and resources required for process development. nsf.gov The combination of AI with automated synthesis platforms could lead to the rapid discovery and optimization of new chemical entities. mdpi.com
Sustainable Synthesis and Green Chemistry Innovations for this compound Derivatives
The principles of green chemistry are increasingly influencing the chemical industry, with a focus on developing more environmentally benign processes. formalifesciencemarketing.com For this compound and its derivatives, research is actively exploring sustainable synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. diplomatacomercial.comwalshmedicalmedia.com
One promising avenue is the use of organocatalysts, where triethanolamine itself has been shown to be an effective, reusable, and inexpensive catalyst for various organic reactions. researchgate.netdntb.gov.ua For example, it has been successfully used in the solvent-free, one-pot synthesis of 2-amino-4H-chromene derivatives, offering high yields and a straightforward work-up. researchgate.net The development of such processes aligns with the green chemistry principle of catalysis, which favors the use of catalytic reagents over stoichiometric ones. mdpi.com
Another key area of innovation is the use of greener solvents and reaction conditions. This compound acetate (B1210297), an ionic liquid, has been employed as a recyclable promoter and medium for the synthesis of polyfunctionalized pyrrole (B145914) derivatives, demonstrating the potential for solvent-free conditions and catalyst reusability. eurekaselect.com The exploration of bio-based feedstocks as an alternative to traditional petroleum-based sources for the synthesis of triethanolamine is also a critical long-term goal for improving the sustainability of its production. formalifesciencemarketing.comwalshmedicalmedia.com
Key Green Chemistry Approaches for this compound:
| Green Chemistry Principle | Application in this compound Chemistry |
| Catalysis | Use of triethanolamine as a reusable organocatalyst. researchgate.netdntb.gov.ua |
| Safer Solvents and Auxiliaries | Employment of this compound-based ionic liquids as green solvents. eurekaselect.com |
| Waste Prevention | Development of one-pot synthesis methods that reduce byproducts. researchgate.net |
| Use of Renewable Feedstocks | Future research into bio-based routes for triethanolamine production. formalifesciencemarketing.com |
Exploration of Novel Chemical Applications in Advanced Technologies (excluding human/medical/biological contexts)
The unique properties of this compound compounds make them attractive candidates for a range of advanced technological applications. Research is ongoing to explore their potential in materials science, nanotechnology, and energy, among other fields.
In materials science, this compound and its derivatives are being investigated for the synthesis of novel coordination compounds and supramolecular structures. lew.roidsi.md For example, a calcium(II) salt with triethanolamine and 4-nitrobenzoic acid has been synthesized, revealing a supramolecular 2D layer structure formed through hydrogen bonds and π-π stacking interactions. lew.ro Such materials could have interesting optical or electronic properties.
In the realm of nanotechnology, triethanolamine has been used as a reducing and stabilizing agent in the one-step synthesis of platinum nanoparticles. nih.gov These nanoparticles exhibit excellent catalytic activity and have potential applications in sensing and catalysis. nih.gov Triethanolamine has also been used to functionalize metal-organic frameworks (MOFs) grown on carbon nanosheets, creating hybrid materials with potential uses in electrochemiluminescence-based sensing. acs.org The ability to tune the properties of nanomaterials by incorporating this compound moieties opens up possibilities for creating advanced sensors and catalysts. rsc.org
Furthermore, this compound-based materials are being explored for applications in energy and environmental technologies. For instance, they are a component in some carbon capture systems, and their derivatives are being studied as potential electrolytes or components in energy storage devices.
Fundamental Investigations into Intricate Structure-Property Relationships at the Molecular and Supramolecular Levels
A deeper understanding of the relationship between the molecular structure of this compound compounds and their macroscopic properties is essential for the rational design of new materials with tailored functionalities. lew.ro This involves detailed investigations at both the molecular and supramolecular levels.
At the molecular level, quantum chemical studies can provide insights into the interionic interactions and structural features of this compound-based protic ionic liquids. researchgate.net These computational studies help to elucidate the role of hydrogen bonding and other non-covalent interactions in determining the physicochemical properties of these materials. researchgate.net
At the supramolecular level, research is focused on how this compound cations and their associated anions self-assemble to form larger, ordered structures. lew.ro Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in these crystalline materials. lew.roresearchgate.net Studies have shown that this compound can participate in the formation of one-dimensional chains and two-dimensional layers through a network of hydrogen bonds. lew.ro Understanding these supramolecular architectures is crucial for developing materials with specific properties, such as for use in crystal engineering and the design of functional solid-state materials. idsi.md
Q & A
Q. How to determine the acid dissociation constant (pKa) of triethanolammonium ion in aqueous solutions?
Methodological Answer: The acid dissociation constant (pKa) of this compound ions can be measured using electrometric methods . A hydrogen-silver chloride electrode cell (Pt; H₂(g), buffer solution, AgCl; Ag) is employed to measure the electromotive force (emf) at controlled temperatures (0°C–50°C). The pH is calculated via the equation:
where is the standard electrode potential, is molality, and activity coefficients are corrected using the Bates-Guggenheim convention. Data are validated via least-squares fitting to ensure accuracy .
Q. What experimental protocols ensure reproducibility in synthesizing this compound-based ionic liquids (ILs)?
Methodological Answer: this compound ILs are synthesized via proton transfer reactions between triethanolamine and acids (e.g., carboxylic or sulfonic acids). Key steps include:
- Stoichiometric mixing under inert atmosphere.
- Solvent removal via vacuum distillation.
- Structural validation using ¹H/¹³C NMR (e.g., shifts at δ 3.6–4.0 ppm for –CH₂OH groups) and FT-IR spectroscopy (e.g., O–H stretching at 3200–3500 cm⁻¹ and COO⁻ asymmetric stretching at 1550–1650 cm⁻¹). Elemental analysis confirms purity (>98%) .
Q. What safety protocols are critical when handling this compound compounds?
Methodological Answer: this compound derivatives (e.g., phenylmercuric this compound lactate) are classified as highly toxic (CAS 23319-66-6). Protocols include:
- Use of fume hoods and PPE (gloves, goggles).
- Neutralization of waste with dilute HCl before disposal.
- Storage in sealed containers away from oxidizers .
Advanced Research Questions
Q. How to resolve contradictions in thermodynamic data for this compound ion dissociation across studies?
Methodological Answer: Discrepancies in ΔG°, ΔH°, and ΔS° values (e.g., ±0.6 kJ/mol for ΔG°) arise from temperature-dependent activity coefficients or electrode calibration errors. To reconcile
-
Apply the Harned-Hobinson equation to model temperature dependence:
-
Use error propagation analysis to quantify uncertainties in emf measurements. Cross-validate with calorimetric ΔH° measurements .
Q. How to analyze hydrogen-bonding networks in this compound ionic liquids using computational methods?
Methodological Answer: Quantum chemical calculations (DFT at B3LYP/6-311++G** level) reveal cation-anion interactions. Key steps:
- Perform atoms-in-molecules (AIM) analysis to identify H-bond critical points (e.g., N–H···O vs. O–H···O).
- Use natural bond orbital (NBO) analysis to quantify interaction energies (e.g., stronger N–H···O bonds at −40 kJ/mol vs. O–H···O at −25 kJ/mol).
- Correlate binding energies with experimental melting points (lower melting points for weaker interactions) .
Q. How to model solubility behavior of this compound salts in mixed solvent systems (e.g., urea-water)?
Methodological Answer: Phase diagrams are constructed using refractive index tracking and gravimetric analysis. For example:
- Prepare binary/ternary mixtures (e.g., acetate urea-triethanolamine-water).
- Measure phase boundaries via abrupt changes in refractive index (Δn > 0.005 indicates new phase formation).
- Validate with elemental analysis (e.g., 15.97% N in acetate urea this compound) .
Q. How to address spectral contradictions in this compound derivatives across studies?
Methodological Answer: Discrepancies in FT-IR or NMR data (e.g., O–H stretching shifts) may stem from hydration levels or anion effects. Mitigation strategies:
- Standardize solvent (e.g., D₂O vs. CDCl₃) and concentration (0.1–0.5 M).
- Use cross-validation with X-ray crystallography (e.g., SbCl₄⁻ adducts show O–H···Cl bonds at 274.3 pm) to confirm structural assignments .
Data Analysis and Contradiction Management
Q. How to statistically validate dissociation constants derived from emf measurements?
Methodological Answer:
- Apply least-squares regression to linearized plots of vs. .
- Calculate standard deviations (S.D.) of intercepts (e.g., S.D. ±0.005 at 25°C).
- Compare with literature values (e.g., Bates et al.: vs. Hall et al.: 7.77) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
